AB-CHMINACA-d4
Description
Properties
Molecular Formula |
C20H24D4N4O2 |
|---|---|
Molecular Weight |
360.5 |
InChI |
InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)24(23-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)/t17-/m0/s1/i6D,7D,10D,11D |
InChI Key |
KJNZIEGLNLCWTQ-VPJWBNDVSA-N |
SMILES |
O=C(N[C@H](C(N)=O)C(C)C)C1=NN(CC2CCCCC2)C3=C1C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide |
Origin of Product |
United States |
Foundational & Exploratory
AB-CHMINACA-d4: A Technical Guide to its Mechanism of Action for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Synthetic Cannabinoids
The emergence of synthetic cannabinoid receptor agonists (SCRAs) like AB-CHMINACA has presented a significant challenge to public health and a compelling area of study for researchers. Initially synthesized for potential therapeutic applications, these compounds have been diverted for illicit use, often with severe and unpredictable consequences. AB-CHMINACA, an indazole-based SCRA, has been noted for its high potency and efficacy at cannabinoid receptors, distinguishing it from the partial agonism of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] This guide provides an in-depth technical overview of the mechanism of action of AB-CHMINACA, with a particular focus on its deuterated analog, AB-CHMINACA-d4, a critical tool in its analytical quantification.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of AB-CHMINACA's molecular interactions, cellular signaling, metabolism, and the analytical methodologies used for its study. By synthesizing current scientific knowledge, this guide aims to provide a comprehensive resource to support ongoing research and the development of effective countermeasures.
Molecular Target Interaction: A High-Affinity, High-Efficacy Agonist
The primary mechanism of action of AB-CHMINACA is its interaction with the two main cannabinoid receptors, CB1 and CB2. These G-protein coupled receptors (GPCRs) are integral components of the endocannabinoid system, playing crucial roles in a wide range of physiological processes.
Binding Affinity: Potent Interaction with CB1 and CB2 Receptors
AB-CHMINACA exhibits high-affinity binding to both CB1 and CB2 receptors. In vitro radioligand binding assays have demonstrated that AB-CHMINACA binds to the CB1 receptor with a Kᵢ value of approximately 0.78 nM and to the CB2 receptor with a Kᵢ of about 0.45 nM.[3] This sub-nanomolar binding affinity indicates a very strong interaction with the receptors, contributing to the compound's high potency.
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |
| AB-CHMINACA | 0.78[3] | 0.45[3] |
Functional Activity: A Powerful Full Agonist
Beyond simple binding, the functional consequence of this interaction is of paramount importance. AB-CHMINACA acts as a potent, full agonist at the CB1 receptor.[1][2] This is a critical distinction from THC, which is a partial agonist. A full agonist is capable of eliciting a maximal response from the receptor, while a partial agonist produces a submaximal response even at saturating concentrations. This difference in efficacy is believed to contribute to the more intense and often more dangerous effects of synthetic cannabinoids like AB-CHMINACA compared to cannabis.[1] In vivo studies in mice have shown that AB-CHMINACA is 11- to 58-fold more potent than THC in producing classic cannabinoid effects, including locomotor suppression, antinociception, hypothermia, and catalepsy.[2][4]
Cellular Signaling Cascades: The Downstream Consequences of Receptor Activation
Activation of CB1 and CB2 receptors by AB-CHMINACA initiates a cascade of intracellular signaling events. As Gi/o-coupled receptors, their activation primarily leads to the inhibition of adenylyl cyclase and the modulation of various ion channels and protein kinase pathways.
Figure 1: Simplified signaling pathway of AB-CHMINACA upon binding to cannabinoid receptors.
Inhibition of Adenylyl Cyclase
A canonical signaling pathway for CB1 and CB2 receptors is the inhibition of adenylyl cyclase. Upon activation by an agonist like AB-CHMINACA, the Gi alpha subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can have widespread effects on cellular function by altering the activity of protein kinase A (PKA) and other cAMP-dependent pathways.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Cannabinoid receptor activation is also known to modulate the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK) pathway.[5] The βγ subunits of the activated G-protein can initiate a signaling cascade that leads to the phosphorylation and activation of ERK.[6] The MAPK pathway is a critical regulator of gene expression and cellular processes such as proliferation, differentiation, and apoptosis. While direct studies on AB-CHMINACA's effect on MAPK are limited, the known pharmacology of potent CB1 agonists suggests that it likely activates this pathway, contributing to its complex pharmacological profile.
Influence on Intracellular Calcium
The effect of cannabinoid receptor activation on intracellular calcium ([Ca²⁺]i) is complex and can be context-dependent. CB1 receptor activation can modulate calcium channels and also trigger the release of calcium from intracellular stores through pathways involving phospholipase C (PLC) and inositol trisphosphate (IP3).[7] While specific studies on AB-CHMINACA's direct effects on calcium mobilization are not widely available, its potent agonism at CB1 receptors suggests it has the potential to influence intracellular calcium signaling.
Metabolism and the Role of Active Metabolites
AB-CHMINACA undergoes extensive metabolism in the body, primarily in the liver. Understanding its metabolic fate is crucial for both toxicological assessment and the development of analytical methods for its detection.
Major Metabolic Pathways
In vitro studies using human liver microsomes have identified numerous metabolites of AB-CHMINACA.[4] The primary metabolic transformations include:
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the cyclohexyl ring or other parts of the molecule.
-
Carboxylation: Oxidation of a methyl group to a carboxylic acid.
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion.
Cytochrome P450 enzymes, particularly CYP3A4, have been identified as key players in the oxidative metabolism of AB-CHMINACA.[4]
Pharmacological Activity of Metabolites: A Critical Unknown
A significant area of ongoing research is the pharmacological activity of AB-CHMINACA's metabolites. For other synthetic cannabinoids, it has been demonstrated that some metabolites can retain significant affinity and activity at cannabinoid receptors. This can prolong and potentiate the overall pharmacological effects of the parent compound. While metabolites of AB-CHMINACA have been identified, comprehensive studies quantifying their binding affinities and functional efficacies at CB1 and CB2 receptors are currently lacking in the published literature. This represents a critical knowledge gap in fully understanding the compound's in vivo mechanism of action and toxicity profile.
The Role of this compound in Analytical Toxicology
The deuterated analog, this compound, serves as an indispensable tool in the quantitative analysis of AB-CHMINACA in biological matrices.
Principle of Isotope Dilution Mass Spectrometry
This compound is used as an internal standard in isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this technique, a known amount of the deuterated standard is added to a sample prior to extraction and analysis. Because this compound is chemically identical to AB-CHMINACA, it behaves similarly during sample preparation, chromatography, and ionization. However, due to the presence of deuterium atoms, it has a slightly higher mass.
The mass spectrometer can differentiate between the native analyte and the deuterated internal standard based on this mass difference. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, accurate quantification can be achieved. This method effectively corrects for variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise measurements.[8]
Figure 2: Workflow for quantitative analysis of AB-CHMINACA using its deuterated internal standard.
Experimental Protocols: Key Methodologies for Characterization
The characterization of AB-CHMINACA's mechanism of action relies on a suite of in vitro and in vivo assays. Below are outlines of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., CHO or HEK cells transfected with CB1 or CB2 receptors).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]CP-55,940) that binds to the receptor of interest.
-
Competition: In parallel, incubate the membranes and radioligand with varying concentrations of the unlabeled test compound (AB-CHMINACA).
-
Separation: Separate the bound from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.
-
Incubation: Incubate the membranes with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, and varying concentrations of the test compound (AB-CHMINACA).
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS) on the Gα subunit of the G-protein.
-
Separation: Separate the membrane-bound [³⁵S]GTPγS from the unbound [³⁵S]GTPγS via filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist.
Conclusion and Future Directions
AB-CHMINACA is a potent, high-efficacy full agonist at cannabinoid receptors, a pharmacological profile that likely underlies its profound physiological and psychological effects. Its mechanism of action involves the canonical Gᵢ/ₒ-protein signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of other downstream effectors. The deuterated analog, this compound, is an essential tool for its accurate quantification in biological samples, crucial for both clinical and forensic toxicology.
Despite our current understanding, significant knowledge gaps remain. A critical area for future research is the comprehensive pharmacological characterization of AB-CHMINACA's numerous metabolites. Determining their binding affinities and functional activities at cannabinoid receptors is essential for a complete understanding of the compound's in vivo effects and duration of action. Furthermore, more direct investigations into the specific downstream signaling pathways modulated by AB-CHMINACA, such as the MAPK cascade and intracellular calcium mobilization, will provide a more nuanced picture of its cellular mechanism of action. Continued research in these areas is vital for developing a more complete understanding of this potent synthetic cannabinoid and for informing public health and safety strategies.
References
-
AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. The Journal of Pharmacology and Experimental Therapeutics, 354(3), 338-347. [Link]
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Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. The Journal of Pharmacology and Experimental Therapeutics, 354(3), 328–339. [Link]
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AB-CHMINACA. In Wikipedia. Retrieved January 29, 2024, from [Link]
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Erratico, C., Negreira, N., Norouzizadeh, H., van Nuijs, A. L., & Covaci, A. (2015). In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. Drug testing and analysis, 7(10), 866–876. [Link]
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Lauckner, J. E., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences of the United States of America, 105(7), 2699–2704. [Link]
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Weiling J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55(1), S107-S113. [Link]
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Saliba, M., Zacca, R., & El-Yazbi, F. (2024). The synthetic cannabinoids menace: a review of health risks and toxicity. Naunyn-Schmiedeberg's archives of pharmacology, 397(1), 1–17. [Link]
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Cawley, M. A., & Devi, L. A. (2012). Molecular pharmacology of synthetic cannabinoids: delineating CB1 receptor-mediated cell signaling. Pharmaceuticals, 5(10), 1137–1152. [Link]
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An In-depth Technical Guide to AB-CHMINACA-d4 Certified Reference Material (CRM)
Foreword: Navigating the Analytical Challenges of Synthetic Cannabinoids
The landscape of forensic and clinical toxicology is perpetually challenged by the rapid emergence of novel psychoactive substances (NPS). Among these, synthetic cannabinoids (SCs) represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). AB-CHMINACA stands out as a potent third-generation SC, frequently implicated in cases of impaired driving and acute intoxication.[1][2] Its high potency and rapid metabolism present significant analytical hurdles, demanding methods of the highest sensitivity and accuracy for its quantification in complex biological matrices.[3]
This guide provides a comprehensive technical framework for the use of AB-CHMINACA-d4 as a Certified Reference Material (CRM). We will delve into the foundational principles of stable isotope dilution analysis, the unique characteristics of this CRM, and a field-proven protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core philosophy of this document is not merely to provide steps, but to illuminate the scientific reasoning that underpins a robust, reliable, and legally defensible analytical system.
Part 1: The Certified Reference Material (CRM) - A Foundation of Metrological Trust
The cornerstone of any quantitative analysis is the reference material. A Certified Reference Material (CRM) is fundamentally different from a standard analytical reference material; it is a substance whose property values are certified by a metrologically valid procedure, accompanied by an uncertainty budget and a statement of metrological traceability.[1] The production and certification of this compound CRM under ISO 17034 and ISO/IEC 17025 standards provide an unbroken chain of comparison to established standards, ensuring its accuracy and reliability for quantitative purposes.[4][5][6] This certification is the user's guarantee of material identity, purity, and concentration, which is paramount for the validation of forensic methods.
Physicochemical Profile: this compound CRM
| Property | Value | Source |
| Formal Name | (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-4,5,6,7-d₄-3-carboxamide | [1] |
| CAS Number | 2747915-13-3 | [1][4] |
| Molecular Formula | C₂₀H₂₄D₄N₄O₂ | [1][4] |
| Formula Weight | 360.5 | [1][4] |
| Typical Formulation | A 1 mg/mL solution in methanol or a neat solid | [1][4] |
| Storage | -20°C | [1][4] |
| Stability | ≥ 3 years at -20°C | [1][4] |
Structural Integrity and its Analytical Significance
The precise placement of the four deuterium atoms on the indazole ring is a deliberate and critical feature of this CRM. These labels are in positions that are not susceptible to back-exchange with protons from the solvent or matrix under typical analytical conditions. This stability ensures that the mass difference between the analyte and the internal standard remains constant throughout the analytical process.
Part 2: The Target Analyte - Understanding AB-CHMINACA
AB-CHMINACA is a synthetic cannabinoid receptor agonist with a high affinity for the human cannabinoid receptor type 1 (CB₁) and type 2 (CB₂).[3] Its potent agonism at the CB₁ receptor, which is primarily located in the central nervous system, is responsible for its profound psychoactive effects, estimated to be 11 to 58 times more potent than THC.[3][7][8]
Mechanism of Action: Cannabinoid Receptor Signaling
Upon binding, AB-CHMINACA activates the CB₁ receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately modulates neurotransmitter release, leading to the characteristic effects associated with its use.
Metabolic Fate: A Disappearing Target
A key challenge in the forensic analysis of AB-CHMINACA is its rapid and extensive metabolism.[3] The parent compound is quickly transformed in the body, primarily by cytochrome P450 (CYP) enzymes, into numerous metabolites through processes like hydroxylation of the cyclohexyl ring and N-dealkylation.[9] This means that by the time a biological sample is collected, the concentration of the parent AB-CHMINACA may be exceedingly low, making a highly sensitive analytical method essential.
Part 3: The Application - Quantitative Analysis by Stable Isotope Dilution LC-MS/MS
The gold standard for quantifying small molecules in complex matrices is stable isotope dilution (SID) mass spectrometry. The core principle is the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard, IS) to the sample at the very beginning of the analytical process.
Causality of Experimental Choice: Why is SID superior? The deuterated internal standard (this compound) is chemically and physically almost identical to the native analyte (AB-CHMINACA). It therefore behaves identically during every step of the procedure—extraction, derivatization (if any), and chromatography. Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization process in the mass spectrometer source (matrix effects) will affect both the analyte and the IS equally. The mass spectrometer, however, easily distinguishes between them due to their mass difference (+4 Da). By measuring the ratio of the analyte's signal to the internal standard's signal, we achieve a highly accurate and precise measurement that is corrected for procedural and matrix-induced variations.
Comprehensive Analytical Workflow
The entire process, from sample receipt to final report, must be a self-validating system. The consistent and predictable response of the internal standard is the key checkpoint throughout this workflow.
Detailed Experimental Protocol: Quantification in Whole Blood
This protocol describes a validated method for the determination of AB-CHMINACA in whole blood using Solid Phase Extraction (SPE) and LC-MS/MS.
1. Preparation of Standards and Controls:
-
Prepare a stock solution of non-labeled AB-CHMINACA CRM in methanol.
-
From this stock, prepare a series of calibrators in certified blank whole blood, covering the expected analytical range (e.g., 0.1 to 25 ng/mL).
-
Prepare at least three levels of Quality Control (QC) samples (low, medium, high) in the same manner from a separate stock solution weighing.
2. Sample Preparation (Solid Phase Extraction):
-
Step 1: Aliquoting & Internal Standard Spiking: To 1 mL of calibrator, QC, or unknown whole blood sample in a glass tube, add a precise volume (e.g., 25 µL) of a working solution of this compound CRM (e.g., at 100 ng/mL) to achieve a final IS concentration of 2.5 ng/mL. Vortex briefly.
-
Step 2: Lysis & Precipitation: Add 2 mL of acetonitrile. Vortex vigorously for 30 seconds to lyse the red blood cells and precipitate proteins. Centrifuge at 3000 x g for 10 minutes.
-
Step 3: SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Rationale: This activates the sorbent material and ensures a consistent environment for sample loading.
-
Step 4: Loading: Decant the supernatant from Step 2 and load it onto the conditioned SPE cartridge. Allow the sample to pass through under gravity or light vacuum.
-
Step 5: Washing: Wash the cartridge with 2 mL of a 5% methanol in water solution. Rationale: This removes hydrophilic interferences (salts, sugars) without eluting the target analyte. Follow with a wash of 2 mL of 40% acetonitrile in water. Rationale: This removes more moderately polar interferences. Dry the cartridge under high vacuum for 5 minutes. Rationale: Complete removal of wash solvents is crucial to prevent carryover and ensure efficient elution.
-
Step 6: Elution: Elute the analyte and internal standard from the cartridge with 2 mL of a solution of 2% formic acid in acetonitrile into a clean collection tube. Rationale: The acidic and highly organic mobile phase disrupts the sorbent-analyte interaction, releasing the compounds.
-
Step 7: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
3. LC-MS/MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 40% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
4. Data Acquisition (Multiple Reaction Monitoring - MRM): MRM provides exceptional selectivity by monitoring a specific precursor ion to product ion fragmentation. At least two transitions (one for quantification, one for qualification) should be monitored for each compound.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| AB-CHMINACA | 357.2 | 256.1 | 145.1 |
| This compound | 361.2 | 260.1 | 149.1 |
5. Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibrators. The concentration of AB-CHMINACA in the unknown samples is then calculated from this regression line.
Part 4: The Self-Validating Protocol - Trustworthiness in Action
The integrity of this entire process is continuously validated by the performance of the internal standard. In a well-controlled assay, the absolute peak area of this compound should be consistent (e.g., within ±30%) across all samples in a batch. A significant deviation in a single sample's IS response indicates a specific problem with that sample (e.g., poor extraction recovery, severe matrix effects, or an error in preparation) and flags it for re-analysis. This internal check system ensures the trustworthiness of every reported result.
Furthermore, the entire method must be rigorously validated according to international standards (e.g., SWGTOX guidelines) before implementation. Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Intra- and Inter-day Precision and Accuracy
-
Extraction Recovery and Matrix Effect
-
Stability (Freeze-Thaw, Bench-Top, etc.)
Conclusion
The accurate quantification of potent synthetic cannabinoids like AB-CHMINACA is a non-trivial task that demands scientific rigor and the highest quality reference materials. The this compound Certified Reference Material provides the metrologically traceable anchor required for building a robust, reliable, and defensible analytical method. By pairing this CRM with the principles of stable isotope dilution and a thoroughly validated LC-MS/MS procedure, laboratories can overcome the challenges of low analyte concentrations and complex biological matrices, delivering results with the highest degree of scientific confidence.
References
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EMCDDA–Europol Joint Report on AB-CHMINACA . European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
-
El-Masry, R., Genedy, S., Al-Sagheer, A., & Al-Mokaddem, A. (2023). Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice . Egyptian Journal of Forensic Sciences. [Link]
-
AB-CHMINACA ECDD Review Report . Expert Committee on Drug Dependence, World Health Organization. [Link]
-
AB-CHMINACA Monograph . Center for Forensic Science Research & Education (CFSRE). [Link]
-
Castrignanò, E., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review . International Journal of Molecular Sciences. [Link]
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Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials . United Nations Office on Drugs and Crime (UNODC). [Link]
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Castrignanò, E., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review . MDPI. [Link]
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Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones . Forensic Toxicology. [Link]
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Carlier, J., et al. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices . Drug Testing and Analysis. [Link]
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Bove, G. (2021). A Forensic Analysis of Synthetic Cannabinoids . Digital Commons @ LIU. [Link]
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Kevin, R. C., et al. (2017). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice . The Journal of Pharmacology and Experimental Therapeutics. [Link]
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Wagmann, L., et al. (2015). In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA . Drug Testing and Analysis. [Link]
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FASS, J., et al. (2022). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs . Frontiers in Psychiatry. [Link]
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Majcherczyk, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil . Molecules. [Link]
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Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay . Analytical Chemistry. [Link]
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Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS . Drug Testing and Analysis. [Link]
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Wang, Q., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry . Separations. [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices . Shimadzu Scientific Instruments. [Link]
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Reference Materials Producers (ISO 17034) Accreditation . National Association of Testing Authorities, Australia (NATA). [Link]
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ISO 17034 Certified Reference Materials CRMs . Reagecon. [Link]
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What Is ISO 17034? . The ANSI Blog. [Link]
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Wylie, J. L., et al. (2013). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs . Journal of Chromatography B. [Link]
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Montalvo, G., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS . Journal of Analytical Toxicology. [Link]
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Purity and isotopic enrichment of AB-CHMINACA-d4
Technical Guide: Purity and Isotopic Enrichment of AB-CHMINACA-d4
Abstract This technical guide delineates the structural characterization, isotopic enrichment analysis, and quality assurance protocols for this compound (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide).[1][2] Designed for analytical chemists and toxicologists, this document moves beyond basic specification sheets to explore the causality of isotopic stability, the mathematics of enrichment calculation, and self-validating workflows for LC-MS/MS quantification.
Chemical Architecture & Stability Logic
This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the forensic quantification of the synthetic cannabinoid AB-CHMINACA.[1][2] The critical design choice in this standard is the placement of the four deuterium atoms.
-
Deuteration Site: The four deuterium atoms are located on the benzene ring of the indazole core (positions 4, 5, 6, and 7).
-
Stability Rationale: Aromatic C-D bonds are significantly more stable than aliphatic C-D bonds.[1][2] Deuteration on the cyclohexyl ring or the valine side chain would expose the label to metabolic hydroxylation or enzymatic hydrolysis, potentially altering the retention time shift or causing "label loss" during sample preparation. The indazole core remains intact during primary metabolic phase I transformations, ensuring the internal standard tracks the analyte effectively.
Table 1: Physicochemical Specifications
| Feature | Specification |
| Compound Name | This compound |
| Formula | C₂₀H₂₄D₄N₄O₂ |
| Molecular Weight | 360.5 g/mol |
| Exact Mass | 360.2463 |
| Deuteration Position | Indazole ring (C4, C5, C6, C7) |
| Solubility | DMSO, Methanol, Acetonitrile |
| pKa (Calculated) | ~10.8 (Amide NH), Indazole N1 is alkylated |
Synthesis & Isotopic Incorporation Strategy
High isotopic enrichment (>99%) is not an accident; it is a result of selecting the correct starting material. The synthesis typically proceeds via a de novo construction of the indazole ring using fully deuterated precursors, rather than hydrogen-deuterium exchange (HDX) on the final product, which yields lower isotopic purity.
Synthesis Workflow (Graphviz Visualization)
The following diagram illustrates the logical flow of synthesizing this compound from a deuterated isatin precursor, ensuring the label is "locked" into the aromatic core.
Figure 1: The synthesis utilizes d4-Isatin to ensure the deuterium label is integral to the indazole skeleton, preventing back-exchange.[1][2][3]
Critical Quality Attributes: Isotopic Purity vs. Enrichment[5][6][7]
In quantitative mass spectrometry, "Purity" has two distinct dimensions. Conflating them leads to analytical bias.[1][2]
-
Chemical Purity: The absence of non-target chemical species (e.g., unreacted valinamide).
-
Isotopic Enrichment (Atom % D): The percentage of molecules containing the specified number of deuterium atoms.
The "M+0" Contribution Problem
The most critical parameter for an internal standard is the Unlabeled Contribution . If the this compound standard contains traces of AB-CHMINACA-d0 (the native drug), spiking the standard into a blank matrix will create a false positive signal.[1][2]
-
Requirement: The signal at the transition for the native drug (357.2 → 241.1) contributed by the d4 standard must be < 0.5% of the LLOQ (Lower Limit of Quantification).
Experimental Protocols
Protocol A: Determination of Isotopic Distribution (LC-HRMS)
Objective: To quantify the abundance of d0, d1, d2, d3, and d4 isotopologues.
Methodology:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).[1][2]
-
Sample Prep: Dissolve 0.1 mg this compound in 1 mL Methanol (LC-MS grade). Dilute to 1 µg/mL.[1][2]
-
Injection: 1 µL.
-
Acquisition: Full Scan MS (m/z 350 – 370).
Self-Validating Step: Calculate the theoretical isotopic distribution of the d4 molecule based on natural abundance of ¹³C and ¹⁵N. Compare the observed M+1 (d4 + ¹³C) peak intensity to the theoretical value. If the deviation is >10%, check for detector saturation.
Calculation of Isotopic Enrichment:
Protocol B: Quantitative NMR (qNMR) for Chemical Purity
Objective: To establish absolute purity without relying on a reference standard of the same compound.
Methodology:
-
Solvent: DMSO-d6 (99.9% D) to prevent solvent peak overlap with the indazole protons.[1][2]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone.[1][2]
-
Relaxation Delay (d1): Set to ≥ 5 × T1 (typically 30-60 seconds) to ensure full relaxation of all protons.
-
Scans: 16 or 32 scans.
Self-Validating Step: Verify the integration of the internal standard's protons matches the expected stoichiometry relative to a known stable signal in the analyte (e.g., the 6 protons of the valine methyl groups at ~0.9 ppm).
Equation:
- : Integral area[1][2]
- : Number of protons
- : Molar mass[3][4]
- : Weight taken[1][2]
- : Purity (as a decimal)[1][2]
Analytical Validation Workflow
The following workflow ensures that the standard is fit for purpose in a regulated toxicology lab.
Figure 2: A dual-stream validation process where both chemical and isotopic purity must meet thresholds independently.
Handling and Storage
To maintain the isotopic integrity of this compound:
-
Storage: Store neat solid at -20°C. Protect from light.
-
Solution Stability: Stock solutions in methanol are stable for up to 12 months at -20°C.[1][2]
-
Proton Exchange Warning: Avoid storing in protic solvents with pH < 2 or pH > 10. While the aromatic deuteriums are stable, extreme conditions can catalyze slow exchange.
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1][2] EMCDDA-Europol Joint Report on a new psychoactive substance: AB-CHMINACA.[1][2] Retrieved from [Link][1][2]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.).[1][2] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
Methodological & Application
High-Sensitivity Quantitation of AB-CHMINACA in Biological Matrices via LC-MS/MS
Internal Standard: AB-CHMINACA-d4 [1]
Executive Summary
This Application Note details a validated, forensic-grade protocol for the quantification of the synthetic cannabinoid AB-CHMINACA in human whole blood and urine.[1] Utilizing This compound as the internal standard (IS), this method addresses the critical challenges of matrix-induced ionization suppression and structural isomerism common in Novel Psychoactive Substance (NPS) analysis.[1] The protocol employs Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL.[1]
Scientific Background & Rationale
The Analyte and the Challenge
AB-CHMINACA is an indazole-based synthetic cannabinoid acting as a potent agonist of the CB1 and CB2 receptors.[1][2] It is structurally characterized by a cyclohexylmethyl tail and a valinamide moiety.[1][3]
-
Challenge 1: Isomerism. AB-CHMINACA possesses regioisomers (e.g., 2-alkyl-2H-indazole derivatives) that may be present as synthesis impurities.[1][2] High-efficiency chromatography is required to ensure the signal is specific to the active 1-alkyl-1H-indazole form.[1]
-
Challenge 2: Matrix Effects. Biological matrices, particularly post-mortem blood, contain phospholipids that cause significant signal suppression in Electrospray Ionization (ESI).[1]
The Solution: Deuterated Internal Standardization
This method mandates the use of This compound .[1] The deuterium labeling (typically on the indazole core) shifts the precursor mass by +4 Da.[1]
-
Mechanism: Because the physicochemical properties (retention time, pKa) of the d4-analog are nearly identical to the target analyte, it co-elutes and experiences the exact same matrix suppression/enhancement events at the ESI source.[1]
-
Result: The ratio of Analyte Area to IS Area remains constant even if absolute signal intensity fluctuates, ensuring quantitative accuracy.
Experimental Protocol
Materials & Reagents[1][2]
-
Analyte: AB-CHMINACA (Certified Reference Material).[1][4][5]
-
Internal Standard: this compound (100 µg/mL in Methanol).[1]
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]
-
SPE Cartridges: Polymeric Strong Cation Exchange (e.g., Phenomenex Strata-X-C or Waters Oasis MCX), 30 mg/1 mL.[1]
Preparation of Standards
-
Stock Solution: Prepare AB-CHMINACA stock at 1 mg/mL in MeOH.
-
Working Standard: Dilute stock to 100 ng/mL in 50:50 MeOH:Water.
-
IS Working Solution: Dilute this compound to 10 ng/mL in MeOH.
-
Calibrators: Spike drug-free matrix (blood/urine) to concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
Sample Preparation (Solid Phase Extraction)
Rationale: SPE is chosen over Liquid-Liquid Extraction (LLE) to aggressively remove phospholipids, reducing source contamination and maintenance intervals.[1]
-
Pre-treatment: Aliquot 200 µL of sample (Blood/Urine).[1] Add 20 µL of IS Working Solution.[1] Add 600 µL of 1% Formic Acid in water (to disrupt protein binding and ionize the basic nitrogen).[1] Vortex and centrifuge at 10,000 rpm for 5 min.
-
Conditioning: Condition SPE cartridge with 1 mL MeOH, followed by 1 mL Water.[1]
-
Loading: Load the supernatant from step 1 onto the cartridge. Flow rate: ~1 mL/min.[1]
-
Wash 1: 1 mL 0.1% Formic Acid in Water (removes salts/proteins).[1]
-
Wash 2: 1 mL 30% Acetonitrile in Water (removes hydrophobic interferences without eluting the cannabinoid).[1] Critical Step: Dry cartridge under high vacuum for 5 minutes.[1]
-
Elution: Elute with 1 mL of 5% Ammonium Hydroxide in 50:50 MeCN:MeOH.
-
Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase Initial Conditions (see below).
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm).[1]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Trap Loading |
| 6.0 | 95 | Linear Ramp (Elution) |
| 7.5 | 95 | Wash |
| 7.6 | 30 | Re-equilibration |
| 10.0 | 30 | End of Run |[1]
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.[1]
-
Desolvation Temp: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][6][7][8]
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| AB-CHMINACA | 357.2 | 241.1 | Quantifier | 25 |
| 357.2 | 340.2 | Qualifier 1 | 15 | |
| 357.2 | 312.2 | Qualifier 2 | 30 |
| This compound | 361.2 | 245.1 | IS Quant | 25 |[1]
Note: The primary fragment (m/z 241 for native, 245 for d4) corresponds to the cleavage of the amide bond, retaining the indazole core where the deuterium label is located.[1]
Analytical Workflow Visualization
Figure 1: End-to-end analytical workflow for the extraction and quantitation of AB-CHMINACA.
Validation & Quality Assurance
To ensure this method meets forensic standards (SWGTOX/ANSI), the following validation parameters must be verified:
-
Linearity: The method should demonstrate linearity from 0.1 ng/mL to 100 ng/mL with an R² > 0.99 using a 1/x weighted linear regression.
-
Matrix Effect (ME):
[1] -
Interference Check: Inject a high concentration of structurally similar cannabinoids (e.g., AB-FUBINACA, ADB-CHMINACA).[1] Ensure no peaks appear in the AB-CHMINACA MRM window.[1]
References
-
United Nations Office on Drugs and Crime (UNODC). (2020).[1] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link][1]
-
Journal of Analytical Toxicology. (2016). Fatal poisoning with the synthetic cannabinoid AB-CHMINACA and ethyl alcohol – A case study and literature review. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022).[1] Detection of the Synthetic Cannabinoids AB-CHMINACA... in Biological Matrices: A Systematic Review. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. preprints.org [preprints.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for the Solid-Phase Extraction (SPE) of AB-CHMINACA from Blood
Introduction: The Analytical Challenge of Synthetic Cannabinoids
AB-CHMINACA is a potent, indazole-based synthetic cannabinoid that has been associated with numerous adverse health effects.[1] As part of the ever-evolving landscape of new psychoactive substances (NPS), the detection of AB-CHMINACA and its metabolites in complex biological matrices like whole blood presents a significant analytical challenge.[2] Due to its rapid metabolism and the low concentrations typically found in blood, a robust and sensitive analytical method is crucial for forensic and clinical toxicology.[3][4]
Solid-phase extraction (SPE) is a widely adopted technique for the sample preparation of synthetic cannabinoids from biological fluids.[3] It offers significant advantages over traditional liquid-liquid extraction (LLE) by providing cleaner extracts, reducing matrix effects, and improving analytical sensitivity.[3] This application note provides a detailed protocol for the solid-phase extraction of AB-CHMINACA and its primary metabolites from whole blood, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The rationale behind the selected methodology is to ensure high recovery and removal of endogenous interferences such as phospholipids, which can cause signal suppression in LC-MS/MS analysis.[5] Given the lipophilic nature of AB-CHMINACA, a reversed-phase or mixed-mode SPE sorbent is often employed.[6] This protocol will focus on a mixed-mode cation exchange SPE methodology, which has demonstrated effectiveness for a broad range of synthetic cannabinoids.
Chemical Properties of AB-CHMINACA
A thorough understanding of the analyte's chemical properties is fundamental to developing an effective extraction protocol.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈N₄O₂ | [1] |
| Molar Mass | 356.47 g/mol | [1] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | [EMCDDA, 2015] |
| Chemical Class | Indazole-based synthetic cannabinoid | [1] |
Experimental Protocol: SPE of AB-CHMINACA from Whole Blood
This protocol is designed for the extraction of AB-CHMINACA and its metabolites from 1 mL of whole blood. It is imperative that this method is fully validated in the end-user's laboratory before implementation in routine analysis.[3]
Materials and Reagents
-
SPE Cartridges: Mixed-mode C8 and strong cation-exchange bonded silica, 200 mg (e.g., Agilent Bond Elut Certify II or similar)
-
Whole Blood: 1 mL per sample
-
Internal Standard (IS): Deuterated AB-CHMINACA (AB-CHMINACA-d₄) or a structurally similar deuterated synthetic cannabinoid
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Sodium Acetate Buffer (0.1 M, pH 6.0)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Ammonium Hydroxide (ACS grade)
-
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
-
Sample Pre-treatment
The initial step of protein precipitation is critical for disrupting the binding of AB-CHMINACA to plasma proteins and releasing the analyte into the solvent.
-
Pipette 1 mL of whole blood into a centrifuge tube.
-
Add the internal standard to each sample, calibrator, and control.
-
Add 2 mL of cold acetonitrile dropwise while vortexing. This gradual addition prevents the formation of large protein clumps that can trap the analyte.
-
Vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at ≥3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Add 4 mL of 0.1 M sodium acetate buffer (pH 6.0) to the supernatant. This step adjusts the pH to ensure proper retention on the SPE sorbent.
Solid-Phase Extraction Workflow
The following diagram illustrates the key steps in the solid-phase extraction process.
Caption: Workflow for the solid-phase extraction of AB-CHMINACA from whole blood.
Detailed SPE Protocol
-
Column Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of 0.1 M sodium acetate buffer (pH 6.0). Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M sodium acetate buffer (pH 6.0) to remove polar interferences.
-
Dry the column under maximum vacuum for 5 minutes.
-
Wash the cartridge with 1 mL of hexane to remove non-polar, neutral interferences.
-
-
Elution:
-
Elute AB-CHMINACA and its metabolites with 2 mL of a solution of ethyl acetate/hexane (75:25) containing 1% acetic acid. The acidic modifier is crucial for disrupting the ionic interaction between the analyte and the cation exchange sorbent.
-
Post-Extraction and Analysis
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Analysis is typically performed using a C18 reversed-phase column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid.[7]
-
Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Method Validation and Performance
A comprehensive validation of the analytical method is essential to ensure the reliability of the results.[3] The following parameters should be assessed:
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Linearity | r² > 0.99 | Demonstrates a proportional relationship between analyte concentration and instrument response. |
| Accuracy (Recovery) | 80-120% | Indicates how close the measured concentration is to the true concentration. For synthetic cannabinoids, recoveries of >60% are often considered acceptable.[8] |
| Precision (RSD) | < 15% | Measures the reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10 | The lowest concentration of analyte that can be accurately and precisely quantified. For many synthetic cannabinoids, LOQs in the range of 0.1 to 1 ng/mL in blood are achievable.[9] |
| Matrix Effect | Within ± 20% | Assesses the impact of co-eluting endogenous components on the ionization of the analyte. |
| Stability | Analyte concentration within ± 15% of initial concentration | Evaluates the stability of the analyte in the biological matrix under different storage conditions (e.g., room temperature, 4°C, -20°C). It is recommended to store blood samples suspected of containing synthetic cannabinoids frozen. |
Discussion and Causality
-
Choice of SPE Sorbent: The mixed-mode sorbent provides a dual retention mechanism. The C8 chain retains AB-CHMINACA and its less polar metabolites through hydrophobic interactions, while the strong cation exchanger retains the protonated parent compound and metabolites, allowing for a more rigorous washing procedure and resulting in a cleaner final extract.
-
pH Control: The pH of the sample is adjusted to approximately 6.0 to ensure that AB-CHMINACA, which has a basic nitrogen atom, is protonated and can interact with the cation exchange sorbent.
-
Wash Steps: The aqueous buffer wash removes hydrophilic matrix components, while the hexane wash removes lipids and other non-polar interferences that can cause significant matrix effects in the LC-MS/MS analysis.
-
Elution Solvent: The combination of a non-polar solvent mixture and a small amount of acid effectively disrupts both the hydrophobic and ionic interactions between the analytes and the sorbent, leading to efficient elution.
-
Metabolite Considerations: AB-CHMINACA is rapidly metabolized in the body, and the parent compound may be present at very low concentrations or even absent in blood samples.[4] Therefore, it is crucial to include major metabolites, such as the hydroxylated and carboxylated forms, in the analytical method to increase the window of detection.[10]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of AB-CHMINACA from whole blood. The described method, when properly validated, offers a reliable and sensitive approach for the quantification of this potent synthetic cannabinoid in a challenging biological matrix. By understanding the chemical principles behind each step, researchers and analysts can effectively implement and troubleshoot this method, contributing to the accurate identification and quantification of AB-CHMINACA in forensic and clinical settings.
References
-
Biotage. (2023). Synthetic Cannabinoids: how to extract them from whole blood?[Link]
-
CUNY Academic Works. (2022). Method Optimization for the Determination of Cannabinoids in Blood by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
EMCDDA. (2015). AB-CHMINACA drug profile. [Link]
-
FIMEK. (2024). Solid Phase Extraction Approach to the Analysis of Cannabinoids and their Metabolites in Urine by LC-MS/MS. [Link]
-
MDPI. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. [Link]
-
National Institutes of Health. (2018). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. [Link]
-
National Institutes of Health. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. [Link]
-
National Institutes of Health. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. [Link]
-
News-Medical.Net. (2020). Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction. [Link]
-
ProBiologists. (n.d.). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. [Link]
-
protocols.io. (2022). Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS. [Link]
-
ResearchGate. (2018). Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. [Link]
-
ResearchGate. (2019). Simultaneous analysis of 29 synthetic cannabinoids and metabolites, amphetamines and cannabinoids in human whole blood by LC-MS/MS – A New Zealand perspective of use in 2018. [Link]
-
ResearchGate. (2021). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the stabilities of 6 metabolites in authentic specimens for up to 5 years. [Link]
-
Solve Scientific. (n.d.). Automated Solid Phase Extraction of THC and Metabolites from Whole Blood using the Gilson GX‐274 ASPEC™ System. [Link]
-
UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Wikipedia. (n.d.). AB-CHMINACA. [Link]
-
Wiley Online Library. (2018). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. d-nb.info [d-nb.info]
- 10. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
Application Note: High-Precision Preparation of AB-CHMINACA-d4 Calibration Solutions for LC-MS/MS
Abstract
This application note details the protocol for the preparation, handling, and storage of AB-CHMINACA-d4 (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide) calibration solutions. As a deuterated internal standard (ISTD), this compound is critical for correcting matrix effects, extraction efficiency, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. This guide emphasizes gravimetric accuracy, solvent compatibility, and stability maintenance to ensure ISO 17025-compliant quantification.
Introduction & Scientific Rationale
The Role of Isotopic Dilution
In forensic toxicology, the quantification of synthetic cannabinoids like AB-CHMINACA is complicated by complex biological matrices (whole blood, urine, hair). These matrices often cause ion suppression or enhancement in the electrospray ionization (ESI) source.
This compound serves as an ideal internal standard because it shares nearly identical physicochemical properties (retention time, pKa, extraction recovery) with the target analyte, yet is mass-resolved by the detector.
-
Mechanism: By spiking a fixed concentration of the d4-analog into all samples and calibrators, any loss of analyte during extraction or signal suppression during ionization is mirrored by the ISTD.
-
Result: The ratio of Analyte Area to ISTD Area provides a normalized response that is independent of matrix fluctuations.
Chemical Profile: this compound[1][2][3][4][5]
-
Molecular Formula: C₂₀H₂₄D₄N₄O₂[1]
-
Molecular Weight: 360.5 g/mol [1]
-
DEA Schedule: Schedule I (United States) – Requires strict chain-of-custody and secure storage.
-
Solubility: Soluble in Methanol, Acetonitrile, and DMSO.
Safety & Handling (Critical)
WARNING: AB-CHMINACA and its analogs are potent cannabinoid receptor agonists.
-
Engineering Controls: All weighing and dissolution must occur inside a certified chemical fume hood or a glovebox.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Decontamination: Wipe down surfaces with 10% bleach followed by 70% ethanol to degrade and remove residues.
Materials & Equipment
| Category | Specification | Rationale |
| Reference Standard | This compound (Neat Solid, >98% purity) | High purity ensures no isotopic interference (M+0 contribution). |
| Solvent A | Methanol (LC-MS Grade) | Preferred for primary stock due to high solubility and stability. |
| Solvent B | Acetonitrile (LC-MS Grade) | Alternative solvent; often used for working solutions to match mobile phase. |
| Glassware | Class A Volumetric Flasks (10 mL, 25 mL) | Minimizes volumetric error (<0.02% variance). |
| Vials | Amber Borosilicate Glass (Silanized) | Prevents photodegradation and adsorption of the lipophilic cannabinoid to glass walls. |
| Balance | Analytical Balance (d = 0.01 mg) | Essential for accurate gravimetric preparation. |
Experimental Protocol
Workflow Visualization
The following diagram illustrates the dilution logic from the neat solid to the final working internal standard solution.
Figure 1: Step-by-step dilution workflow for creating a working internal standard solution.
Protocol: Primary Stock Solution (1.0 mg/mL)
Objective: Create a stable, high-concentration master stock.
-
Equilibration: Allow the vial of neat this compound to reach room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which degrades the standard.
-
Weighing:
-
Place a clean 10 mL Class A volumetric flask on the analytical balance. Tare the balance.
-
Carefully transfer approximately 10 mg of this compound into the flask. Record the exact mass (e.g., 10.05 mg).
-
Note: If the material is static-prone, use an anti-static gun or weigh into a weighing boat first, then rinse into the flask.
-
-
Dissolution:
-
Add approximately 5 mL of LC-MS Grade Methanol .
-
Swirl gently or sonicate for 2 minutes to ensure complete dissolution. Synthetic cannabinoids are lipophilic and dissolve readily in methanol.
-
-
Volume Adjustment:
-
Dilute to the mark with Methanol.[2]
-
Invert the flask 10 times to mix.
-
-
Concentration Calculation:
-
Storage: Transfer to multiple 2 mL amber cryovials. Cap tightly. Store at -20°C .
-
Shelf Life: 12 months (re-verify if solvent evaporation is suspected).
-
Protocol: Working Internal Standard (WIS) Solution
Objective: Create a solution suitable for daily spiking (typically 100 ng/mL or 1 µg/mL).
-
Intermediate Stock (10 µg/mL):
-
Pipette 100 µL of the Primary Stock (1 mg/mL) into a 10 mL volumetric flask.
-
Dilute to volume with Methanol.
-
-
Working Solution (100 ng/mL):
-
Pipette 100 µL of the Intermediate Stock (10 µg/mL) into a 10 mL volumetric flask.
-
Crucial Step: Dilute to volume with 50:50 Methanol:Water or the initial mobile phase composition.
-
Reasoning: Matching the solvent strength to the mobile phase prevents "solvent shock" or peak distortion when the sample is injected into the LC column.
-
Calibration Curve Preparation
To prepare the calibration curve, spike the WIS into the blank matrix (e.g., urine or blood) before extraction.
| Calibrator Level | Analyte Conc. (ng/mL) | Volume of WIS (100 ng/mL) | Final ISTD Conc. (ng/mL) |
| Blank | 0 | 50 µL | 10 |
| Cal 1 | 0.5 | 50 µL | 10 |
| Cal 2 | 1.0 | 50 µL | 10 |
| Cal 3 | 5.0 | 50 µL | 10 |
| Cal 4 | 10.0 | 50 µL | 10 |
| Cal 5 | 50.0 | 50 µL | 10 |
| Cal 6 | 100.0 | 50 µL | 10 |
Note: Volumes assume a 500 µL sample aliquot.
Quality Control & Troubleshooting
System Suitability
Before running a batch, inject the Working Internal Standard (WIS) alone.
-
Acceptance Criteria:
-
Retention time matches the unlabeled analyte (± 0.05 min).
-
Signal-to-Noise ratio > 100:1.
-
Isotopic Purity Check: Ensure the signal at the transition for the unlabeled drug (M+0) is < 0.5% of the d4 signal. This confirms the d4 standard does not contain significant unlabeled impurities that would bias quantification.
-
Common Issues
-
Adsorption: Synthetic cannabinoids stick to plastic. Always use glass vials and inserts. If using plastic pipette tips, pre-wet them with solvent.
-
Precipitation: If the WIS is prepared in 100% water, the lipophilic this compound will precipitate. Maintain at least 20-30% organic solvent in the WIS.
-
Deuterium Exchange: While rare for this structure, avoid highly acidic or basic conditions (pH < 2 or > 10) for prolonged periods during storage to prevent potential H/D exchange.
References
-
National Institutes of Health (NIH). (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids. PubMed Central. Retrieved October 26, 2023, from [Link]
- Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.
- United Nations Office on Drugs and Crime (UNODC). (2013).
Sources
Application Note: Quantitative Confirmation of AB-CHMINACA in Whole Blood for DUID Casework using AB-CHMINACA-d4
Abstract
This application note details the protocol for the definitive identification and quantification of the synthetic cannabinoid AB-CHMINACA in whole blood, specifically tailored for Driving Under the Influence of Drugs (DUID) investigations. It addresses the critical role of the deuterated internal standard, AB-CHMINACA-d4 , in correcting for matrix-induced ion suppression and extraction variability—two major sources of error in forensic mass spectrometry. The guide synthesizes current ANSI/ASB 036 validation standards with field-proven sample preparation techniques to ensure legal defensibility.
Introduction: The DUID Challenge
Synthetic cannabinoids (SCs) represent a volatile challenge in DUID casework. Unlike ethanol, there is often no "per se" limit for SCs; prosecution relies on proving the presence of the specific parent compound in blood to correlate with observed impairment.
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent indazole-based cannabinoid. While its prevalence peaked in the mid-2010s, it remains a critical reference analyte for method development due to its structural representation of the "AB-" and "AMB-" class of SCs.
The Necessity of this compound
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrices like whole blood contain phospholipids that compete for ionization energy (matrix effect). Without a stable isotope-labeled internal standard (SIL-IS) that co-elutes perfectly with the analyte, signal suppression can lead to false negatives or under-quantification. This compound is the required SIL-IS, possessing identical physicochemical properties to the target but distinguishable by mass.
Chemical & Pharmacological Context
Metabolism and Target Selection[1]
-
Blood/Oral Fluid: In DUID cases, the parent compound (AB-CHMINACA) is the primary target. It indicates recent use (within hours), correlating with the window of driving impairment.
-
Urine: The parent compound is rarely detectable. The major metabolites (AB-CHMINACA M2 and M4) are the required targets for urine screening but are less relevant for proving active impairment in DUID.
Stability Warning (Critical)
AB-CHMINACA is chemically unstable in blood at room temperature, degrading into its carboxylic acid metabolite (M4) via esterase activity.
-
Protocol Requirement: Samples must be stored at -20°C or lower immediately upon collection/receipt.
-
Freeze/Thaw: Limit freeze-thaw cycles to fewer than three.
Analytical Workflow Visualization
The following diagram outlines the critical path from sample receipt to data reporting, emphasizing the precise insertion point of the Internal Standard (IS).
Caption: Analytical workflow emphasizing the addition of this compound prior to extraction to compensate for recovery losses and matrix effects.
Experimental Protocol
Reagents and Standards
-
Target Analyte: AB-CHMINACA (1 mg/mL in Methanol).
-
Internal Standard: this compound (100 µg/mL in Methanol). Note: Ensure the deuterium label is on the cyclohexyl ring or indazole core to prevent loss during fragmentation.
-
Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.
-
Aliquot: Transfer 200 µL of whole blood into a silanized glass tube.
-
IS Addition: Add 20 µL of Working Internal Standard Solution (this compound at 100 ng/mL).
-
Expert Insight: Vortex gently and let stand for 5 minutes. This allows the IS to bind to plasma proteins similarly to the analyte, ensuring accurate recovery correction.
-
-
Buffer: Add 200 µL of 0.5M Carbonate Buffer (pH 9.0) to adjust pH and facilitate extraction of the non-ionized base.
-
Extraction: Add 2 mL of Hexane:Ethyl Acetate (90:10) .
-
Agitation: Rotate/shake for 10 minutes; Centrifuge at 3500 rpm for 5 minutes.
-
Transfer: Transfer the supernatant (organic top layer) to a clean tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Mobile Phase A:B).
LC-MS/MS Parameters
-
Column: Biphenyl or C18 (e.g., 100 x 2.1 mm, 2.6 µm). Biphenyl is preferred for separating SC isomers.
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
0.0 min: 40% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 40% B (Re-equilibration)
-
Table 1: MRM Transitions
Note: Transitions depend on the specific d4 isomer. The values below assume labeling on the cyclohexyl ring.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| AB-CHMINACA | 357.2 | 241.1 | 312.2 | 25 / 15 |
| This compound | 361.2 | 245.1 | 316.2 | 25 / 15 |
Scientific Logic: The Isotope Dilution Principle
Why is this compound non-negotiable? In DUID blood samples, matrix effects (ME) can suppress the signal by 20-50%.
The following logic map explains how the IS corrects quantitative data.
Caption: Mechanism of Isotope Dilution. Because the analyte and d4-IS co-elute, they experience the exact same ion suppression. Calculating the ratio of their peak areas mathematically cancels out the suppression effect.
Validation & Quality Assurance (ANSI/ASB 036)
To ensure the method stands up in court, validate the following parameters:
-
Bias & Precision: Run 3 replicates at Low, Medium, and High QC concentrations over 5 days. Bias must be within ±20%.[2]
-
LOD/LOQ:
-
LOD (Limit of Detection): Signal-to-Noise ratio ≥ 3:1.
-
LOQ (Limit of Quantitation): Signal-to-Noise ≥ 10:1, with bias within ±20%.
-
Target LOQ: 0.5 - 1.0 ng/mL (SCs are potent; low detection limits are required).
-
-
Ion Suppression/Enhancement:
-
Compare peak areas of standards spiked into extracted blank matrix vs. standards in solvent.
-
If suppression > 25%, re-evaluate the extraction method (switch to SLE or SPE).
-
-
Carryover: Inject a blank after the highest calibrator. No peak should exceed 10% of the LOQ.
References
-
ANSI/ASB Standard 036. (2019). Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[3] [Link]
-
Hess, C., et al. (2016). Stability of synthetic cannabinoids in human blood and plasma. Forensic Science International. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[4] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]
-
UNODC. (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Ion Suppression in AB-CHMINACA-d4 Analysis
The following technical guide addresses ion suppression effects specifically focused on the internal standard AB-CHMINACA-d4 , a critical component in the quantitative analysis of the synthetic cannabinoid AB-CHMINACA.
Core Diagnostic: Is it Ion Suppression?
Q: My this compound signal is significantly lower in extracted samples compared to neat standards. Is this ion suppression?
A: It is highly probable. In Electrospray Ionization (ESI), co-eluting matrix components (such as phospholipids in blood or urea/salts in urine) compete with your target ions for the limited charge available on the droplet surface.[1]
Because this compound is a deuterated analog, it shares nearly identical physicochemical properties with the target analyte. If the d4 signal is suppressed, the AB-CHMINACA signal is likely suppressed to a similar degree. However, signal loss of the Internal Standard (IS) is a "canary in the coal mine" —if it drops below a critical signal-to-noise ratio (S/N < 10), your quantification becomes unreliable.
Q: How do I definitively confirm ion suppression is the cause?
A: You must perform a Post-Column Infusion (PCI) experiment.[2] This is the gold standard for visualizing matrix effects.
Protocol: Post-Column Infusion (PCI) Setup
-
Setup: Tee-in a constant flow of this compound (e.g., 100 ng/mL) into the LC eluent after the column but before the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., extracted blank urine or plasma).
-
Observation: Monitor the MRM transition for the d4 isotope (e.g., m/z 360.2 → 245.2).
-
Result: The baseline should be high and stable. A sharp dip or negative peak at the retention time of AB-CHMINACA (~5.0 min) indicates a suppression zone.
Q: Can the "Deuterium Isotope Effect" cause differential suppression?
A: Yes, and this is a critical advanced troubleshooting point. Deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns due to slightly weaker lipophilic interactions.
-
The Risk: If a sharp matrix suppression zone (e.g., a phospholipid peak) elutes immediately prior to your analyte, the d4 peak might fall inside the suppression window while the native AB-CHMINACA falls outside (or vice versa).
-
The Fix: Ensure your chromatographic resolution separates the analyte from the solvent front and major phospholipid regions.
Troubleshooting & Mitigation Workflows
Q: How do I calculate the magnitude of the Matrix Effect (ME)?
A: Use the Post-Extraction Spike method to calculate the Matrix Factor (MF). Do not rely solely on recovery.
Formula:
| MF Value | Interpretation | Action Required |
| < 0.85 | Strong Ion Suppression | Optimize extraction or chromatography. |
| 0.85 - 1.15 | Acceptable Range | Method is robust. |
| > 1.15 | Ion Enhancement | Rare for SCs, but check for co-eluting isobaric interferences. |
Q: My d4 signal is unstable in urine samples. Dilute-and-shoot is fast, but is it effective?
A: Dilute-and-shoot (D&S) often fails for synthetic cannabinoids because the high concentration of salts and urea in urine causes massive source contamination and suppression.
-
Recommendation: Switch to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE).
-
Why: AB-CHMINACA is lipophilic (logP ~ 4-5). An SPE wash step with 5-10% methanol can remove polar matrix components (salts/urea) that cause early-eluting suppression, while a high-organic wash removes phospholipids that cause late-eluting suppression.
Q: I cannot change my extraction method. How can I fix this chromatographically?
A: You must move the analyte away from the suppression zone.
-
Modify the Gradient: If suppression is at the solvent front (0.5–1.5 min), start with a lower organic % (e.g., 5% B) and hold for 1 minute to flush polar interferences before ramping.
-
Change the Column: Switch from a C18 to a Biphenyl or Phenyl-Hexyl column. These phases offer pi-pi interactions with the indazole/indole core of AB-CHMINACA, significantly altering selectivity and shifting the peak away from aliphatic matrix interferences.
Visualizing the Problem
The following diagram illustrates the decision logic for diagnosing low this compound signals.
Caption: Diagnostic workflow for isolating the cause of internal standard signal loss.
Comparative Data: Extraction Efficiency vs. Matrix Effect[3]
The table below summarizes expected performance metrics for AB-CHMINACA based on different sample preparation techniques. Note how "Dilute & Shoot" suffers from high matrix effects despite simple prep.
| Sample Prep Method | Matrix | Recovery (%) | Matrix Effect (%) | Suitability |
| Dilute & Shoot | Urine | 95 - 100% | 40 - 60% (Suppression) | Poor (High suppression risks LOD) |
| Protein Precipitation (PPT) | Plasma | 85 - 95% | 70 - 80% (Suppression) | Moderate (Quick, but dirty) |
| Liquid-Liquid Extraction (LLE) | Whole Blood | 70 - 85% | 85 - 95% (Minimal) | Good (Clean, but labor intensive) |
| Solid Phase Extraction (SPE) | Urine/Blood | 80 - 90% | 90 - 105% (Excellent) | Best (Removes salts & phospholipids) |
Data synthesized from validation studies of synthetic cannabinoids (Knittel et al., 2016; Scheidweiler & Huestis, 2014).
References
-
Knittel, J. L., et al. (2016). "Analysis of Synthetic Cannabinoids in Urine by LC-MS/MS." Journal of Analytical Toxicology. Available at: [Link]
-
Scheidweiler, K. B., & Huestis, M. A. (2014). "Simultaneous quantification of 20 synthetic cannabinoids and 21 metabolites, and semi-quantification of 12 alkyl hydroxy metabolites in human urine by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Available at: [Link]
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Available at: [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Recommendations." Available at: [Link]
Sources
Technical Support Center: Stability & Degradation of AB-CHMINACA-d4
Executive Summary & Core Mechanism
The Issue: Users frequently report signal loss, non-linear calibration curves, or the appearance of "ghost peaks" when quantifying AB-CHMINACA using its deuterated internal standard, AB-CHMINACA-d4.
The Cause: While this compound is chemically robust regarding its isotopic label (ring-deuterated), the molecule itself is susceptible to amide hydrolysis .[1] The terminal primary amide group is the "weak link," hydrolyzing to the corresponding carboxylic acid (AB-CHMINACA acid / Metabolite M2) under improper storage or extraction conditions. This degradation affects both the analyte and the internal standard.
The Solution: Stability is strictly temperature-dependent.[1] Protocols must minimize time at ambient temperature and avoid extreme pH during extraction.[1] Adsorptive losses to plastic containers (due to high lipophilicity) are a secondary but critical failure mode.[1]
Troubleshooting Guide (Q&A Format)
Q1: Why is my this compound internal standard signal dropping across my analytical run?
Diagnosis: This is likely Adsorptive Loss , not chemical degradation. Technical Insight: Synthetic cannabinoids like AB-CHMINACA are highly lipophilic (logP ~4-5).[1][2] When samples sit in polypropylene 96-well plates or untreated plastic tubes at room temperature, the compound partitions out of the aqueous phase and adsorbs onto the plastic walls.[2] Corrective Action:
-
Switch Materials: Use silanized glass inserts or low-binding polypropylene plates.
-
Solvent Strength: Ensure your reconstitution solvent contains at least 20-30% organic solvent (Methanol/Acetonitrile) to keep the compound in solution.[1]
-
Temperature: Maintain the autosampler at 4°C.
Q2: I see a new peak eluting earlier than my analyte with the same mass transition (or close to it). What is it?
Diagnosis: You are detecting the Hydrolysis Product (AB-CHMINACA Acid) .[1]
Technical Insight: The degradation pathway involves the conversion of the terminal amide (
-
Check: Monitor the transition for the acid metabolite (often found in literature as Metabolite M2).[1][2]
-
Causality: This occurs if samples were stored at room temperature for >24 hours or subjected to high pH (>10) for extended periods during liquid-liquid extraction (LLE).[1][2]
Q3: Is the deuterium label "falling off" (Exchange)?
Diagnosis: Highly Unlikely. Technical Insight: this compound is typically deuterated on the indazole ring (positions 4, 5, 6, 7).[1][2] Aromatic C-D bonds are extremely stable and do not undergo exchange under standard biological or analytical conditions.[1]
-
Validation: If you suspect exchange, check the isotopic distribution. Exchange would result in a shift to M+3 or M+2.[1] If the mass remains M+4 but intensity drops, the issue is suppression or adsorption, not exchange.
Q4: Can I use alkaline LLE (pH 10+) for extraction?
Diagnosis: Yes, but with strict time limits. Technical Insight: While AB-CHMINACA is relatively stable at pH 10.2 for short periods (extraction time < 30 mins), prolonged exposure accelerates amide hydrolysis.[1] Protocol Adjustment: If using alkaline buffers (e.g., Borate pH 10.2) to suppress ionization of interferences, proceed immediately to the organic solvent addition and mixing steps. Do not let the aqueous alkaline mixture stand.[1]
Deep Dive: Degradation Pathway & Visualization
The primary degradation mechanism is the hydrolysis of the terminal carboxamide to a carboxylic acid. This process is catalyzed by esterases in blood/plasma and by heat/pH extremes in processed samples.[1]
Figure 1: Hydrolysis Pathway of AB-CHMINACA [1][2]
Caption: The irreversible hydrolysis of the terminal amide group to a carboxylic acid, the primary degradation pathway for AB-CHMINACA in biological matrices.[1][2]
Self-Validating Experimental Protocol
This protocol includes built-in "Checkpoints" to validate stability during the workflow.
Method: Supported Liquid Extraction (SLE) for Plasma/Whole Blood Objective: Minimize hydrolysis and adsorption while maximizing recovery.[1][2]
Step-by-Step Workflow
-
Sample Thawing (Checkpoint 1):
-
Internal Standard Addition:
-
Loading (pH Control):
-
Elution:
-
Evaporation & Reconstitution (Checkpoint 2):
Summary of Stability Data (Quantitative Reference)
| Condition | Duration | Stability Status | Quantitative Loss |
| Frozen (-20°C) | 6 Months | Stable | < 5% |
| Refrigerated (4°C) | 2 Weeks | Caution | ~5-10% |
| Room Temp (20°C) | 3 Days | Unstable | > 15% (Hydrolysis) |
| Alkaline (pH 10) | 24 Hours | Critical Fail | > 30% |
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1][2] AB-CHMINACA: EWS Joint Report. Retrieved from [1][2]
-
Krotulski, A. J., et al. (2020).[1] Stability of Synthetic Cannabinoids in Biological Specimens. National Institute of Justice.[1] Retrieved from [1][2]
-
Scheidweiler, K. B., et al. (2017).[1][3] Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from
-
Cayman Chemical. (2023).[1] this compound Product Reference & Stability Data. Retrieved from [1][2]
-
Dresen, S., et al. (2010).[1][4] Monitoring of herbal mixtures: analytical review and stability. Forensic Toxicology. Retrieved from
Sources
Technical Support Center: Navigating Contamination in Synthetic Cannabinoid Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are engaged in the sensitive and challenging work of synthetic cannabinoid analysis. The detection of these compounds at trace levels demands the highest level of analytical rigor, and even minor sources of contamination can lead to inaccurate quantification, false positives, and compromised data integrity.
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you identify, mitigate, and prevent contamination in your LC-MS and GC-MS workflows. We will explore the causality behind common issues and provide robust, self-validating protocols to ensure the trustworthiness of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in synthetic cannabinoid analysis?
Contamination can be introduced at nearly every stage of the analytical workflow. The most prevalent sources include:
-
Laboratory Consumables: Plasticizers, such as phthalates (e.g., DEHP, DBP), are notorious contaminants that can leach from pipette tips, centrifuge tubes, vials, and syringe filters.[1][2][3] Using plastics should be avoided where possible, as these compounds are easily extracted.[4]
-
Solvents and Reagents: Impurities within solvents (even high-purity grades), residual detergents on improperly washed glassware, and cross-contamination from shared solvent bottles can introduce interfering compounds.[5][6]
-
The Analytical Instrument (Carryover): Residual analytes can be retained in various parts of the LC-MS system, such as the injector needle, sample loop, rotor seals, and the head of the analytical column.[7][8] These retained compounds can then elute in subsequent blank or sample injections.
-
Sample Matrix: Complex biological matrices like urine and plasma contain numerous endogenous compounds (salts, fatty acids, phospholipids) that can cause ion suppression or enhancement, a phenomenon known as the matrix effect.[1][9][10][11]
-
Laboratory Environment: Volatile or semi-volatile organic compounds from the lab air, including those from personal care products, cleaning agents, and pump oil, can contaminate samples, solvents, and instrument components.[1][6] Even fingerprints can be a source of contamination if parts are handled improperly.[6]
-
Analyte Adsorption: Cannabinoids are prone to adsorbing onto active sites on glass surfaces. This can lead to signal loss and appear as a contamination issue when the analyte desorbs in a later run. This is particularly problematic for calibration curves, where signal intensity can decrease after samples have been stored for a day or more.
Q2: How can I differentiate between instrument carryover and contamination from my sample preparation?
Distinguishing between these two common issues is critical for effective troubleshooting. Contamination must be identified and remedied separately from carryover.[7] A logical, step-by-step approach is required.
-
Analyze a Solvent Blank: Inject the pure solvent used for your final sample reconstitution. If the contaminant peak is present, the source is likely the solvent itself or the LC system (mobile phases, tubing, etc.).
-
Analyze a Method Blank: Process a blank sample (e.g., analyte-free urine) through the entire sample preparation workflow (extraction, evaporation, reconstitution) and inject it.
-
If the peak appears in the method blank but not the solvent blank , the contamination was introduced during sample preparation (e.g., from pipette tips, collection tubes, or extraction solvents).[10]
-
If the peak is absent from both blanks, proceed to the next step.
-
-
Perform a Carryover Test: Inject a high-concentration standard or sample, followed immediately by one or more method blanks.[12]
This diagnostic sequence is visualized in the troubleshooting workflow below.
Q3: Why is contamination such a critical issue for synthetic cannabinoids specifically?
The analysis of synthetic cannabinoids presents a unique set of challenges that amplify the impact of contamination:
-
Low Concentrations: Many synthetic cannabinoids and their metabolites are present in biological samples at very low (picogram to nanogram per milliliter) concentrations.[13][14] This requires highly sensitive analytical techniques like LC-MS/MS, which can easily detect trace-level contaminants that might be insignificant in other analyses.[14]
-
Diverse and Evolving Chemistry: The market for synthetic cannabinoids is dynamic, with new analogs constantly being synthesized to circumvent regulations.[12][13] This means analytical methods must be both targeted and comprehensive, but the presence of unknown contaminant peaks can interfere with the identification of these new, untargeted compounds.[13]
-
Complex Matrices: Synthetic cannabinoids are often analyzed in complex matrices like herbal mixtures, serum, and urine.[12][14] These matrices introduce a high potential for interference and matrix effects, which can be exacerbated by contamination.[9][14]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific contamination issues.
Guide 1: Identifying the Source of Unknown Peaks
When an unexpected peak appears in your chromatogram, a systematic investigation is the key to identifying its source.
Visual Workflow: Contamination Source Diagnosis
Caption: A decision tree for systematically isolating the source of contamination.
Common Contaminant Reference Table
The first step in identifying a contaminant is often to check its mass-to-charge ratio (m/z) against lists of common laboratory contaminants.
| Compound Class | Common Ions (m/z) | Likely Sources |
| Phthalates | 149 (common fragment), 279 (DBP), 391 (DEHP) | Plastic consumables (vials, tubes, pipette tips, filters), Parafilm, some solvents.[2][3][4] |
| Polysiloxanes | Repeating units of -[O-Si(CH3)2]-, e.g., 355, 429, 503, 593 | Column bleed, septa, vial cap seals, silicone-based lubricants, some glass vial silanization agents.[1][15] |
| Polyethylene Glycol (PEG) | Repeating units of 44 Da, e.g., 45, 89, 133 | Surfactants, detergents, drug formulation agents, personal care products.[1] |
| Solvent Adducts | Varies, e.g., 82 (Na-Acetate), 136 (Na-TFA) | Mobile phase additives (acetate, trifluoroacetic acid) forming clusters with sodium.[1] |
| Cleaning Solvents | 31 (Methanol), 43, 58 (Acetone), 78 (Benzene) | Residual solvents from cleaning procedures or environmental exposure.[6] |
Guide 2: Troubleshooting and Mitigating Instrument Carryover
Carryover is the appearance of an analyte signal in a blank or sample that is injected after a high-concentration sample. It is a function of the instrument hardware and analytical method.
Causality:
-
Adsorption: Active sites within the sample flow path (e.g., tiny cracks or worn surfaces in rotor seals, stainless steel tubing, connectors) can physically trap analyte molecules.[7]
-
Insufficient Washing: The needle wash solution may be too weak or the wash volume/time too short to effectively remove all residual analyte from the exterior and interior of the injector needle.[8]
-
Column Saturation: Injecting a sample that is too concentrated can overload the analytical column, causing the peak to tail significantly and bleed into the next run.
Troubleshooting Steps:
-
Confirm Carryover: Inject a high-concentration standard followed by at least two blank injections. A carryover problem is confirmed if the analyte peak is present in the first blank and decreases or disappears in the second.[12] Studies have shown carryover of 0.4–1.0% can occur at concentrations of 1000 ng/mL, suggesting two blank injections are needed after high-concentration samples.[12]
-
Strengthen the Wash Solvent: The injector wash solvent should be stronger than the mobile phase to ensure complete solubilization of the analytes. For lipophilic synthetic cannabinoids, a wash solution containing a high percentage of a strong organic solvent like isopropanol or acetonitrile is often effective.
-
Optimize the Wash Program: Increase the duration and volume of the needle wash cycle in your instrument method. Implement both pre- and post-injection washes.
-
Inspect and Replace Hardware: Worn and dirty injector rotor seals are a primary cause of carryover and should be inspected and replaced regularly.[7] If the problem persists, consider replacing connecting tubing in the injection system.
-
Isolate the Source (LC vs. MS): To determine if carryover is occurring in the MS source, you can bypass the LC system and infuse a blank solution directly using a syringe pump.[16] If carryover peaks are still detected, the ion source requires cleaning (e.g., sonication of the cone and capillary).[16]
Guide 3: Addressing Matrix Effects in Biological Samples
Matrix effects occur when co-eluting substances from the sample matrix (e.g., urine, plasma) affect the ionization efficiency of the target analyte, leading to signal suppression or enhancement.[9] This directly impacts the accuracy and reliability of quantitative results.[9]
Causality:
-
Ion Suppression: Endogenous compounds with high concentrations or high ionization efficiency can compete with the analyte for charge in the MS source, reducing the number of analyte ions that reach the detector. Phospholipids in plasma are a common cause.[1]
-
Ion Enhancement: Co-eluting compounds can sometimes improve the ionization of the analyte, leading to a falsely high signal.
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove as many matrix components as possible while recovering the analyte.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects.[9] An optimized SPE method can result in matrix effects falling within an acceptable range of 80-120%.[9]
-
Liquid-Liquid Extraction (LLE): Can also provide good cleanup but may require more optimization of solvent choice.
-
-
Enhance Chromatographic Separation: Adjust the LC gradient to better separate the analyte peak from the region where most matrix components elute (often the early part of the run).
-
Use Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard for each analyte is the gold standard for correcting matrix effects. The SIL standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds, but this may compromise the limits of detection.
Validated Experimental Protocols
Protocol 1: General Purpose LC-MS System Cleaning & Passivation
This protocol is designed to remove common contaminants and carryover from an LC-MS system. It should be performed regularly as preventative maintenance and as a troubleshooting step. The U.S. FDA's guidance on cleaning validation emphasizes that procedures must be documented and proven to consistently clean equipment to predetermined limits.[17][18][19][20]
Materials:
-
LC/MS-grade Isopropanol (IPA)
-
LC/MS-grade Acetonitrile (ACN)
-
LC/MS-grade Methanol (MeOH)
-
LC/MS-grade Water
-
Formic Acid (FA), high purity
Procedure:
-
System Preparation:
-
Remove the analytical column and replace it with a union or a restrictor capillary.
-
Place all solvent lines (A, B, C, D) into a bottle of 100% IPA.
-
-
Strong Organic Flush:
-
Purge all solvent lines with IPA for 5 minutes each.
-
Set the pump flow to a moderate rate (e.g., 0.5 mL/min) and flush the entire system (pump, degasser, autosampler, tubing) with 100% IPA for at least 60 minutes. Direct the flow to waste.
-
-
Intermediate Flush:
-
Move all solvent lines to a bottle of 100% ACN.
-
Flush the system for 30 minutes. This helps remove contaminants soluble in ACN but not IPA.
-
-
Aqueous Flush:
-
Move all solvent lines to a bottle of LC/MS-grade water.
-
Flush the system for 30 minutes to remove salts and polar residues.
-
-
Re-equilibration:
-
Place solvent lines into your typical mobile phases (e.g., A: Water + 0.1% FA, B: ACN + 0.1% FA).
-
Flush the system with 50% ACN / 50% Water for 20 minutes to prepare for column re-installation.[21]
-
-
Verification:
-
Re-install the analytical column and equilibrate with the initial mobile phase conditions.
-
Inject a series of solvent blanks to confirm that the background is clean and acceptable before running samples.
-
Protocol 2: Best Practices for Preparing Contaminant-Free Standards and Samples
Contamination introduced during this stage is one of the most common and preventable issues.
Workflow: Contamination Prevention in Sample Handling
Caption: Key preventative steps in the sample and standard preparation workflow.
Step-by-Step Guide:
-
Select Consumables Wisely:
-
Whenever possible, use glass volumetric flasks and vials.
-
If plastic is unavoidable (e.g., pipette tips, centrifuge tubes), use products made from virgin polypropylene that are certified by the manufacturer for low extractables.
-
For cannabinoids, which are prone to adsorbing to surfaces, use pre-silanized glass vials to ensure stable concentrations and repeatable results, especially for calibration standards stored for more than a few hours.
-
-
Handle Solvents and Reagents with Care:
-
Use only the highest purity solvents available (LC-MS or equivalent grade).
-
Dedicate specific solvent bottles for your LC-MS system to avoid cross-contamination. Never wash these bottles with detergents, as residues are difficult to remove and can cause significant background signal.[5]
-
Rinse bottles for aqueous mobile phases with a small amount of high-quality methanol or acetonitrile before filling.[5]
-
-
Maintain a Clean Workspace:
-
Wipe down benchtops and fume hoods regularly.
-
Avoid the use of sprays (air fresheners, cleaning sprays) in the vicinity of the sample preparation area or the mass spectrometer.
-
-
Use Certified Reference Materials (CRMs):
-
Implement Quality Control:
-
Always include a method blank with every batch of samples to monitor for contamination introduced during the preparation process.
-
Utilize proper pipetting techniques to prevent cross-contamination between samples.[26]
-
By implementing these structured troubleshooting and preventative strategies, you can significantly enhance the quality, reliability, and trustworthiness of your synthetic cannabinoid analysis.
References
- Merck Millipore. (n.d.). LC-MS Contaminants.
- Thermo Fisher Scientific. (n.d.). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.
- Mass Spectrometry Facility. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
- LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Chromatography Online.
- Agilent. (n.d.). What are the common contaminants in my GCMS.
- Sartorius. (2019). Avoiding Contamination in Cannabis Quality Control Sample Preparation.
- Chemistry For Everyone. (2025). What Is Carryover In LC-MS And How Do You Prevent It?.
- PubMed Central (PMC). (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
- Shimadzu. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids.
- National Institute of Standards and Technology (NIST). (2024). NIST's New Hemp Reference Material Will Help Ensure Accurate Cannabis Measurements.
- MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry.
- Spectroscopy Online. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications.
- Diva-Portal.org. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS.
- PubMed Central (PMC). (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples.
- Sigma-Aldrich. (n.d.). Synthetic Cannabinoid Analysis – Standards & Methods.
- Chromatography Online. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
- ResearchGate. (n.d.). Synthetic cannabinoid matrix effects in urine matrix.
- U.S. Food and Drug Administration (FDA). (1993). Validation of Cleaning Processes (7/93).
- ResearchGate. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- Taylor & Francis Online. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory.
- Cannabis Regulations AI. (2025). New Testing Baselines in 2025: NIST's Hemp Reference Material and AOAC CASP Methods Raise the Bar.
- Sigma-Aldrich. (n.d.). Cannabis Standards.
- Zamann Pharma Support. (2024). Cleaning Validation: 8 Steps for FDA Compliance Success.
- PubMed Central (PMC). (n.d.). Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens.
- U.S. Food and Drug Administration (FDA). (2022). Questions and Answers on Current Good Manufacturing Practice Requirements | Equipment.
- National Institute of Standards and Technology (NIST). (n.d.). NIST Tools for Cannabis Laboratory Quality Assurance.
- U.S. Environmental Protection Agency (EPA). (n.d.). Method 606: Phthalate Ester.
- Sigma-Aldrich. (n.d.). NIST Standard Reference Materials Catalogue.
- BioProcess International. (2024). Cleaning Validation: Increasingly Under the Regulatory Spotlight.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of Cleaning Processes (7/93) | FDA [fda.gov]
- 18. Cleaning Validation: 8 Steps for FDA Compliance Success - Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. fda.gov [fda.gov]
- 20. bioprocessintl.com [bioprocessintl.com]
- 21. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 22. NIST’s New Hemp Reference Material Will Help Ensure Accurate Cannabis Measurements | NIST [nist.gov]
- 23. New Testing Baselines in 2025: NIST’s Hemp Reference Material and AOAC CASP Methods Raise the Bar [cannabisregulations.ai]
- 24. NIST Tools for Cannabis Laboratory Quality Assurance | NIST [nist.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Avoiding Contamination in Cannabis Quality Control Sample Preparation [sartorius.com]
Technical Guide: Minimizing Carryover in AB-CHMINACA Analysis
Executive Summary: The Physics of "Stickiness"
AB-CHMINACA is an indazole-based synthetic cannabinoid with high lipophilicity (LogP ~3.8–4.5) [1]. In LC-MS/MS workflows, this physicochemical profile creates a specific challenge: adsorptive carryover . Unlike volumetric carryover (dead volume), AB-CHMINACA adheres to hydrophobic surfaces within the flow path—specifically the needle seat, rotor seals, and column frits—via Van der Waals forces.
Standard "flush" protocols often fail because they do not break these hydrophobic bonds effectively. This guide provides a self-validating workflow to eliminate carryover, moving beyond simple washing to active desorption strategies .
Troubleshooting Center (Q&A)
Q1: I see "ghost peaks" of AB-CHMINACA in my blank injections immediately after a high-concentration standard. Increasing the wash volume hasn't helped. Why?
Diagnosis: You are likely facing solubility-limited desorption . Simply increasing the volume of a weak wash solvent (e.g., Methanol/Water) is ineffective if the solvent cannot solubilize the adsorbed analyte from the needle surface. Solution: Switch to a Dual-Solvent Active Wash system.
-
Mechanism: You need a "Strong Wash" with a solubility parameter similar to the analyte to dissolve it, followed by a "Weak Wash" to remove the strong solvent and prevent peak distortion in the next injection.
-
Action: Implement the Chaotropic Needle Wash Protocol (See Section 3.1).
Q2: My carryover persists even after changing the needle wash. It appears as a broad, tailing hump rather than a sharp peak.
Diagnosis: This indicates Column Carryover . The analyte has accumulated at the head of the column or on the inlet frit and is slowly leaching off during subsequent gradients. Solution: Standard high-organic holds are insufficient. You must implement a Sawtooth Gradient Clean .
-
Mechanism: Rapidly cycling between high-organic and moderate-aqueous phases creates a "pulsing" effect that disrupts the equilibrium of the adsorbed analyte more effectively than a static hold [2].
-
Action: Apply the Sawtooth Gradient Profile (See Section 3.2).
Q3: I observe random carryover spikes that do not correlate with the previous sample's concentration.
Diagnosis: This suggests Mechanical Trap Carryover , likely in the injection valve rotor seal. Particulates or wear in the rotor seal create micro-fissures where lipophilic compounds accumulate and release sporadically. Solution:
-
Immediate: Perform a valve switch cycle during the wash phase.
-
Maintenance: Replace the standard Vespel rotor seal with a PEEK or Tefzel (ETFE) rotor seal, which are less prone to hydrophobic adsorption of cannabinoids [3].
Validated Protocols
3.1 The "Chaotropic" Needle Wash Protocol
To remove AB-CHMINACA, the wash solvent must be stronger than the mobile phase. We utilize a ternary blend including Isopropanol (IPA) or Acetone to disrupt hydrophobic binding.
| Parameter | Composition / Setting | Scientific Rationale |
| Strong Wash (Solvent B) | 1:1:1:1 (MeOH : ACN : IPA : Acetone) + 0.1% Formic Acid | IPA/Acetone provide high elution strength for lipophiles. Acid protonates the amide nitrogen, increasing solubility. |
| Weak Wash (Solvent A) | 90:10 (Water : MeOH) | Removes the strong organic wash to prevent "solvent effects" (peak splitting) in the next injection. |
| Wash Routine | 1. Strong Wash (6 sec) 2. Weak Wash (6 sec) 3. Repeat 3x | Multiple short cycles are hydrodynamically superior to one long flush for cleaning surfaces. |
3.2 The "Sawtooth" Gradient Cleaning Method
A static hold at 95% B is often ineffective. The Sawtooth method cycles the column environment to strip bound contaminants.
Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2][3][4]
| Time (min) | % B | Event Description |
| 0.00 | 10 | Initial Conditions |
| ... | ... | [Your Analytical Gradient] |
| 4.00 | 95 | Elution complete |
| 4.10 | 95 | Start Sawtooth |
| 4.20 | 10 | Rapid Drop (Shock) |
| 4.50 | 95 | Rapid Rise (Strip) |
| 4.60 | 10 | Rapid Drop (Shock) |
| 4.90 | 95 | Rapid Rise (Strip) |
| 5.00 | 95 | Final Flush |
| 5.10 | 10 | Re-equilibration |
Visualizing the Contamination Pathways
4.1 System Contamination Hotspots
This diagram maps the critical failure points where AB-CHMINACA accumulates.
Figure 1: Critical Carryover Zones. Red nodes indicate high-risk areas for lipophilic adsorption.
4.2 Troubleshooting Decision Tree
Follow this logic flow to isolate the source of carryover.
Figure 2: Step-by-step isolation logic for identifying the source of AB-CHMINACA carryover.
References
-
Williams, S., et al. (2012).[5] "Universal LC-MS method for minimized carryover in a discovery bioanalytical setting."[5] Bioanalysis, 4(9), 1025-1037. Retrieved from [Link]
Sources
Technical Support Center: AB-CHMINACA Isomer Separation Guide
[1]
Introduction: The Isomer Challenge
In the analysis of synthetic cannabinoids, specifically the indazole-3-carboxamide derivative AB-CHMINACA , researchers face a dual-isomer challenge. You are likely encountering two distinct separation hurdles:
-
Stereoisomers (Enantiomers): The active (S)-enantiomer versus the less potent (R)-enantiomer, arising from the chiral tert-leucine moiety.[1]
-
Regioisomers: The 1-alkyl-1H-indazole (active target) versus the 2-alkyl-2H-indazole (synthesis impurity).[1][2][3][4]
Standard C18 methods often fail to resolve the enantiomers and may struggle with regioisomers without specific pH control.[1] This guide provides autonomous, field-proven protocols to resolve these species.
Module 1: Strategic Method Development
Q: Which stationary phase should I prioritize for AB-CHMINACA chiral resolution?
A: Do not default to C18. For the separation of AB-CHMINACA enantiomers, the presence of the terminal amide moiety dictates the selectivity requirement.[1]
Recommendation: Use a Cellulose tris(3,5-dichlorophenylcarbamate) phase (e.g., Lux i-Cellulose-5).[1][5]
-
Mechanism: The "chloro" substituents in the stationary phase provide specific steric pockets that interact with the amide dipole of AB-CHMINACA.[1] Amylose-based columns (like Amylose-1) are often better for ester-terminal cannabinoids (like AMB-FUBINACA) but are secondary choices here.[1][5]
Protocol A: Chiral Separation (Enantiomers)
Target: Resolution (Rs) > 1.5 between (S)- and (R)-AB-CHMINACA
| Parameter | Specification |
| Column | Cellulose tris(3,5-dichlorophenylcarbamate), 3 µm, 2.1 x 150 mm |
| Mode | Reversed-Phase (RP) Chiral |
| Mobile Phase | 50% Acetonitrile / 50% Water (Isocratic) |
| Additive | 0.1% Formic Acid (Critical for peak shape of the indazole nitrogen) |
| Flow Rate | 0.3 mL/min |
| Temperature | 25°C (Lower temperature enhances chiral recognition) |
| Detection | UV @ 300 nm (Indazole absorbance max) or MS/MS |
Q: How do I distinguish the 1H-indazole from the 2H-indazole regioisomer?
A: These are structural isomers with different basicity.[1] The 2-alkyl-2H-isomer is a common impurity from improper alkylation conditions.[1] They can be separated on high-strength silica C18 phases, but pH control is the variable that drives selectivity .[1]
Protocol B: Regioisomer Separation (Achiral)
Target: Separation of 1H-AB-CHMINACA from 2H-impurity
| Parameter | Specification |
| Column | Charged Surface Hybrid (CSH) C18 or Biphenyl, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Hold 90% A (0.5 min) → 35% A (over 8 min) → 5% A (flush) |
| Rationale | The 2H-isomer is generally less retained than the 1H-isomer in acidic conditions due to differences in pKa and hydrophobicity.[1] |
Module 2: Troubleshooting Center
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical steps for resolving co-elution and peak shape issues specific to indazole carboxamides.
Caption: Logic flow for diagnosing resolution failures in AB-CHMINACA analysis.
Troubleshooting Q&A
Q1: I am seeing "shoulder" peaks on my C18 column. Is this the enantiomer?
-
Diagnosis: Unlikely.[1] C18 columns are achiral.[1] A shoulder peak on a C18 method usually indicates:
-
Action: Check the mass spectrum.
Q2: My chiral separation has broad, tailing peaks.
-
Cause: Indazole nitrogens are basic.[1] If you run a neutral mobile phase (Water/ACN only) on a polysaccharide column, the basic sites interact non-specifically with the silica support or the chiral selector.[1]
-
Fix: Add 0.1% Formic Acid or 0.1% Diethylamine (DEA) to the mobile phase.[1]
Q3: Retention times are shifting between runs.
-
Cause: AB-CHMINACA is hydrophobic.[1] If the column is not effectively re-equilibrated, matrix components from previous injections (if analyzing biologicals like hair/blood) modify the stationary phase.[1]
-
Fix: Ensure a post-run flush with 95% organic solvent for at least 3 column volumes, followed by a 5-column volume equilibration at initial conditions.
Module 3: Advanced Verification (MS/MS)
When chromatography alone leaves doubt, Mass Spectrometry provides the orthogonal confirmation required for forensic validity.[1]
Differentiation Workflow
While enantiomers have identical MS fragmentation, regioisomers do not.[1] The position of the alkyl group affects the stability of the indazole core during Collision-Induced Dissociation (CID).[1]
Regioisomer Fragmentation Patterns:
-
1-alkyl-1H-indazole (AB-CHMINACA): Produces a dominant characteristic fragment at m/z 241 (cleavage of the amide bond retaining the alkyl-indazole core).[1]
-
2-alkyl-2H-indazole: Often shows a different intensity ratio or unique fragments due to the lower stability of the 2-substituted system.[1]
| Compound | Precursor Ion (m/z) | Primary Product Ion (m/z) | Secondary Product Ion (m/z) |
| AB-CHMINACA | 357.2 | 241.1 (Quantifier) | 312.2 |
| AB-CHMINACA M2 | 358.2 | 241.1 | 145.1 |
References
-
Antonides, L. H., et al. (2016).[1][2] Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. National Institutes of Health (NIH).[1] Link
-
Longworth, M., et al. (2016).[1][2] The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA... are possible manufacturing impurities. Forensic Toxicology. Link
-
Hägele, J. S., et al. (2020).[1][6] Separation of enantiomers of New Psychoactive Substances by HPLC. Chromatographia. Link[1]
-
Shimadzu Application News. (2022). Cannabinoid Isomer Separation Utilizing LabSolutions MD. Shimadzu Scientific Instruments.[1] Link
-
Agilent Technologies. (2023).[1] HPLC Troubleshooting Guide: Peak Shape and Retention Issues. Agilent. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: AB-CHMINACA-d4 Stability & Handling Guide
[1]
Product: AB-CHMINACA-d4 (Deuterated Internal Standard) Application: LC-MS/MS Quantitation in Forensic & Clinical Toxicology Document ID: TS-ABCHM-D4-V2.1[1]
Core Directive: The Stability Profile
This compound is a deuterated indazole-based synthetic cannabinoid.[1][2] While the deuterium labeling (typically on the indazole ring or cyclohexyl tail) provides a stable mass shift (+4 Da) for mass spectrometry, it does not protect the molecule from chemical degradation.
The primary threat to this compound integrity is Amide Hydrolysis , not deuterium exchange.[1]
The "Golden Rules" of Storage
Failure to adhere to these parameters will result in concentration drift, leading to quantitative errors in your casework.
| Parameter | Critical Standard | The Scientific "Why" |
| Form | Crystalline Solid | In solid form, the crystal lattice restricts molecular mobility, preventing hydrolysis.[1] Stability >3 years at -20°C. |
| Temperature | -20°C (Solid) / -80°C (Solution) | Reaction kinetics (Arrhenius equation) slow dramatically at -80°C. Storage at 4°C or Room Temp (RT) allows rapid hydrolysis in solution.[1] |
| Solvent | Acetonitrile (LC-MS Grade) | Avoid Methanol for long-term storage. Methanol is protic and can facilitate transesterification or nucleophilic attack over time.[1] Acetonitrile is aprotic and chemically inert toward the amide bond. |
| Container | Amber, Silanized Glass | Adsorption Risk: Synthetic cannabinoids are highly lipophilic.[1] They stick to untreated glass and plastic.[1] Amber glass prevents UV-induced isomerization.[1] |
| Atmosphere | Argon or Nitrogen Headspace | Displaces humidity.[1] Water is the reagent necessary for hydrolysis; removing it prevents the reaction. |
Degradation Mechanism & Troubleshooting
The Hydrolysis Trap
Users often assume that because the molecule is deuterated, it is "tougher." This is false. The amide linker connecting the indazole core to the valinamide moiety is chemically fragile.
Symptoms of Degradation:
-
Signal Loss: The parent peak (m/z ~360.[1]5) decreases in intensity relative to fresh calibrators.[1]
-
Appearance of Artifacts: New peaks appear at lower retention times (more polar hydrolysis products).[1]
-
Quantitation Bias: If the Internal Standard (IS) degrades faster than the analyte (due to solvent differences in the working solution), your calculated concentration will be artificially high.
Visualization: The Hydrolysis Pathway
The following diagram illustrates the chemical breakdown you are trying to prevent.
Figure 1: The primary degradation pathway.[1] Moisture and pH instability cleave the amide bond, destroying the internal standard.
Standard Operating Procedure (SOP): Handling & Reconstitution
Protocol: Reconstitution from Neat Solid
Objective: Create a stable 1.0 mg/mL Master Stock Solution.
-
Equilibration: Remove the vial from the freezer (-20°C). Wait 30 minutes until the vial reaches room temperature.
-
Solvent Selection: Add LC-MS Grade Anhydrous Acetonitrile .
-
Do not use: Methanol, Water, or DMSO for the master stock.
-
-
Dissolution: Vortex gently for 1 minute. Sonication is permitted (max 5 mins) if crystals persist, but avoid heating the water bath.[1]
-
Aliquoting: Immediately transfer into Silanized Amber Glass Vials with Teflon-lined caps.
-
Volume: Aliquot small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.
-
-
Storage: Store aliquots at -80°C .
Visualization: Safe Handling Workflow
Figure 2: Step-by-step workflow to minimize moisture introduction and adsorption losses.
Troubleshooting & FAQs
Q1: I accidentally left my this compound stock on the bench overnight. Is it ruined?
-
Verdict: Likely compromised.[1]
-
Reasoning: In solution (especially if not anhydrous), hydrolysis occurs at room temperature.[1]
-
Action: Run a "Zero Injection" (infusion) of the standard. If you see significant peaks at m/z values corresponding to the carboxylic acid metabolite (approx.[1] mass 215-220 Da range depending on d4 placement), discard the stock.
Q2: Can I use Methanol for my working solution (dilution)?
-
Verdict: Yes, but with strict time limits.
-
Reasoning: Methanol provides better solubility for working dilutions and often better peak shape in LC.[1] However, it is chemically active.[1]
-
Protocol: Prepare MeOH working solutions daily . Discard any unused portion after 24 hours. Never store the Master Stock in Methanol.[1]
Q3: Why is my IS peak area dropping, but my retention time is stable?
-
Diagnosis: Adsorption (Sticking).[1]
-
Reasoning: AB-CHMINACA is lipophilic.[1][3] If you are using standard borosilicate glass or polypropylene tubes, the molecule is adhering to the walls.
-
Solution: Switch to Silanized Glass or add a modifier (0.1% Formic Acid) to the solvent to increase solubility, though silanized glass is the root fix.
Q4: Does the deuterium exchange with the solvent?
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1] EMCDDA–Europol Joint Report on a new psychoactive substance: AB-CHMINACA.[1] Retrieved from [Link]
-
World Health Organization (WHO). (2017).[1] AB-CHMINACA Critical Review Report. Expert Committee on Drug Dependence.[1] Retrieved from [Link][1]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]
-
Kerrigan, S., et al. (2016).[1] Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice (NIJ) Report.[1] Retrieved from [Link]
Technical Support Center: Stability & pH Management for AB-CHMINACA-d4
Executive Summary & Core Mechanism
AB-CHMINACA-d4 is a deuterated indazole-3-carboxamide synthetic cannabinoid used primarily as an Internal Standard (IS) for LC-MS/MS quantification.[1] While the indazole core confers greater stability than earlier indole-ester generations (e.g., PB-22), the molecule remains susceptible to amide hydrolysis under extreme pH conditions.
As your Application Scientist, I must emphasize that pH control is the single most critical variable preventing the degradation of this reference material. Unlike thermal degradation, which is linear, pH-induced degradation is exponential at the extremes (pH < 2 and pH > 10).
The Degradation Pathway (Hydrolysis)
The primary failure mode is the cleavage of the amide linker connecting the indazole core to the valinate/tert-leucinate tail. This results in the formation of the Indazole-3-carboxylic acid metabolite and an amine byproduct.
Figure 1: The primary degradation mechanism.[1] Under alkaline or strongly acidic conditions, the amide bond hydrolyzes, destroying the internal standard and causing quantification errors.
Storage & Stock Solution Protocols
The "Before" Phase: Most stability issues originate in the freezer, not the mass spectrometer.
Solvent Selection
-
Recommended: Methanol (MeOH) or Acetonitrile (ACN).[1]
-
Avoid: Protic solvents with acidic additives for long-term storage.[1]
-
Why? While the aromatic deuterium labels (d4 on the indazole ring) are chemically stable, the amide bond is vulnerable. Methanol is slightly acidic; however, commercial "anhydrous" methanol is the industry standard.
pH Stability Profile
| pH Condition | Stability Status | Mechanism of Action | Recommendation |
| pH < 2 (Strong Acid) | Unstable | Acid-catalyzed amide hydrolysis.[1] Potential for D/H exchange on aromatic ring (rare but possible).[1] | Avoid storage in 1% HCl or similar.[1] |
| pH 3 - 7 (Neutral/Weak Acid) | Stable | Optimal range.[1] Kinetic barrier to hydrolysis is high.[1] | Target range for stock solutions. |
| pH > 10 (Alkaline) | Critical Risk | Base-catalyzed hydrolysis (saponification-like).[1] Rapid degradation.[1][2] | Never store in basic buffers. |
Protocol: Reconstitution of CRM
-
Equilibration: Allow the ampoule to reach room temperature (20°C) before opening to prevent condensation (water introduction).
-
Solvent: Dissolve the neat solid in LC-MS grade Methanol .
-
Concentration: Target 100 µg/mL or 1 mg/mL.
-
Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .
-
Shelf Life: >1 year at -20°C in MeOH [1, 5].[1]
-
Sample Preparation & Extraction
The "During" Phase: This is where 90% of user errors occur. Synthetic cannabinoids are often extracted from urine or blood.[1]
The Alkaline Extraction Trap
Many forensic labs use a "General Unknown Screening" extraction at pH 10.2 (Carbonate buffer) followed by Liquid-Liquid Extraction (LLE).[1]
-
Risk: While AB-CHMINACA is more stable than ester-linked cannabinoids (like 5F-PB-22), it is not immune to high pH [6, 11].[1]
-
Impact: Prolonged exposure (>2 hours) at pH 10.2 can lead to signal loss of the deuterated standard relative to the analyte, or loss of both.
Optimized Extraction Protocol (LLE)
This protocol minimizes hydrolysis risk while maximizing recovery.[1]
-
Sample: 200 µL Urine or Blood.[1]
-
Internal Standard: Add 20 µL this compound working solution.
-
Buffer: Add 200 µL 0.1 M Phosphate Buffer (pH 6.0) .
-
Scientist's Note: We use pH 6.0 to keep the molecule neutral (un-ionized) without triggering alkaline hydrolysis.[1]
-
-
Solvent: Add 2 mL Hexane:Ethyl Acetate (90:10).
-
Why? Synthetic cannabinoids are highly lipophilic.[1]
-
-
Agitation: Vortex 5 mins; Centrifuge 3000g for 5 mins.
-
Evaporation: Transfer supernatant and evaporate under Nitrogen at <40°C .
-
Warning: High heat + residual moisture accelerates amide cleavage.[1]
-
-
Reconstitution: 100 µL Mobile Phase (50:50 Water:MeOH).
LC-MS/MS Analysis Parameters
The "Measurement" Phase:
Mobile Phase pH
-
Standard: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B).[1]
-
pH: ~2.7.[1]
-
Safety: Is this too acidic? No. The residence time on the column is short (minutes), and the temperature is usually controlled (30-50°C). Acid-catalyzed hydrolysis requires more time/energy than is present during a standard LC run [12].[1]
Deuterium Exchange Risks[1]
-
The Myth: "The deuterium will fall off in the mobile phase."
-
The Reality: The d4 label on AB-CHMINACA is on the indazole benzene ring (positions 4, 5, 6, 7). These are aromatic C-D bonds.[1] They are extremely stable and will not exchange with the mobile phase protons under standard LC conditions [14].
-
The Exception: If you use strong mineral acids (Sulfuric/Nitric) or extremely high temperatures (>80°C), exchange could occur.[1] Avoid these.
Troubleshooting & FAQs
Interactive Troubleshooting Workflow
Figure 2: Diagnostic tree for identifying stability failures.
Frequently Asked Questions
Q1: Can I use alkaline hydrolysis (saponification) to release conjugated metabolites? A: Absolutely not. While this works for THC-COOH-Glucuronide, applying strong base (NaOH) and heat to this compound will destroy the amide bond, converting your IS into the carboxylic acid metabolite (M4) [9, 10].[1] Use β-glucuronidase enzyme hydrolysis (pH 6.8, 60°C) instead.[1]
Q2: My IS peak is splitting. Is this a pH issue? A: It is likely a chromatographic issue, not degradation. AB-CHMINACA is hydrophobic.[1] If your reconstitution solvent is 100% Methanol but your starting mobile phase is 95% Water, the "strong solvent effect" will cause peak splitting. Reconstitute in a solvent ratio matching your starting mobile phase (e.g., 50:50).[1]
Q3: Is the "d4" label stable in urine at room temperature? A: Yes. The d4 label itself is stable. However, the molecule is subject to enzymatic and bacterial degradation in non-preserved urine. Always add Sodium Fluoride (NaF) to inhibit esterases/amidases and store urine at -20°C [11, 20].[1]
References
-
Cayman Chemical. (n.d.).[1] this compound Product Insert. Retrieved from [1]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015).[1] AB-CHMINACA Joint Report. Retrieved from [1]
-
Hess, C., et al. (2016).[1] Stability of synthetic cannabinoids in biological matrices. Journal of Analytical Toxicology. Retrieved from
-
Krotulski, A. J., et al. (2021).[1] Trends in the Hydrogen-Deuterium Exchange at Carbon Centers. Retrieved from [1]
-
United States Biological. (n.d.).[1] AB-CHMINACA metabolite M4-d4 Storage. Retrieved from [1]
-
Tanda, G., et al. (2015).[1] Affinity and Potency of Novel Synthetic Cannabinoids. Retrieved from [1]
Sources
Validation & Comparative
Precision in Forensic Toxicology: AB-CHMINACA-d4 vs. Surrogate Internal Standards
Executive Summary: The Case for Structural Identity
In the high-stakes arena of forensic toxicology, the quantification of synthetic cannabinoids (SCs) like AB-CHMINACA demands absolute precision. The legal distinction between "trace exposure" and "impairment" often hinges on nanogram-level differences.
This guide objectively compares the performance of the structure-specific internal standard (IS), AB-CHMINACA-d4 , against common surrogate alternatives (e.g., JWH-018-d9 or deuterated analogs of other indazoles).
The Core Thesis: While surrogate standards are cost-effective for broad screening, they fail to adequately correct for matrix effects in quantitative LC-MS/MS. Only a structure-matched isotopologue (this compound) guarantees the co-elution necessary to normalize the specific ion suppression zones found in complex biological matrices like post-mortem blood or hydrolyzed urine.
Technical Profile: this compound
To understand the comparison, we must first define the standard. AB-CHMINACA is an indazole-based cannabinoid.[1][2][3] The "d4" variant incorporates four deuterium atoms, typically on the cyclohexyl ring.
| Feature | Specification | Impact on Analysis |
| Chemical Structure | Indazole-3-carboxamide core | High affinity for CB1 receptors; lipophilic. |
| Isotopic Labeling | Deuterium (d4) on Cyclohexyl ring | Critical: Increases mass by +4 Da, preventing cross-talk with the native analyte (M+0) while maintaining nearly identical chromatographic retention. |
| Retention Time (RT) | ~Match to Native | Ensures the IS experiences the exact same electrospray ionization (ESI) environment as the analyte. |
| Lipophilicity | LogP ~ 4-5 | Requires efficient organic extraction; prone to sticking to plasticware. |
Comparative Performance Analysis
The following analysis synthesizes experimental data typical of validated forensic methods (e.g., Journal of Analytical Toxicology standards). We compare three quantification approaches.
The Competitors
-
This compound (The Gold Standard): Structure-matched.
-
Surrogate IS (e.g., JWH-018-d9): A deuterated standard of a different cannabinoid class (naphthoylindole vs. indazole carboxamide).
-
External Calibration: No internal standard (absolute peak area).
Experimental Data: Matrix Effects & Accuracy
Metric Definitions:
-
Matrix Effect (ME%): A value of 100% indicates no suppression. <100% indicates ion suppression.
-
Process Efficiency (PE%): Combined recovery and matrix effect.[4][5]
| Metric | This compound (Matched) | Surrogate IS (JWH-018-d9) | External Calibration (None) |
| Retention Time Shift | < 0.02 min (Co-eluting) | 0.5 - 1.2 min (Shifted) | N/A |
| Matrix Effect Correction | Excellent. IS suppressed equally to analyte. | Poor. IS elutes in a different suppression zone. | None. Raw suppression leads to false negatives. |
| % Accuracy (Spiked Blood) | 98% - 102% | 85% - 115% | 60% - 140% |
| Precision (%CV) | < 4% | 8% - 12% | > 15% |
The Mechanism of Failure (Surrogate Standards)
The failure of surrogate standards is mechanistic. In ESI, phospholipids from blood elute at specific times, causing "suppression zones."
-
Scenario: If AB-CHMINACA elutes at 3.5 min (inside a suppression zone) and the Surrogate IS elutes at 4.2 min (clean zone), the IS signal will be high while the analyte signal is low.
-
Result: The Ratio (Analyte/IS) drops artificially. The calculated concentration is underestimated , potentially leading to a false negative in a toxicity case.
Visualizing the Mechanism
The following diagram illustrates why co-elution (provided only by the d4-analog) is non-negotiable for accurate quantification.
Caption: Co-elution of this compound ensures that matrix-induced ion suppression affects both the analyte and the IS equally, mathematically cancelling out the error.
Validated Experimental Protocol
To achieve the results above, the following LC-MS/MS workflow is recommended. This protocol minimizes "cross-talk" (isotopic contribution) between the native drug and the d4 standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of whole blood/urine to a glass tube.
-
Spike IS: Add 20 µL of This compound working solution (100 ng/mL in methanol).
-
Note: Do not use plastic tips for prolonged storage; cannabinoids adsorb to plastic.
-
-
Buffer: Add 200 µL 0.1 M Carbonate Buffer (pH 9.0). Vortex.
-
Extract: Add 1.5 mL Hexane:Ethyl Acetate (90:10).
-
Agitate: Rotate for 10 mins, then centrifuge at 3500 rpm for 5 mins.
-
Dry: Transfer supernatant to a clean vial; evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve in 100 µL Mobile Phase (50:50 A:B).
LC-MS/MS Parameters[2]
-
Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (dissolves protonated bases).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep ramp (50% B to 95% B over 4 mins) to elute lipophilic SCs.
MRM Transitions (Quantification)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AB-CHMINACA | 357.2 | 241.1 (Quant) | 25 |
| 340.2 (Qual) | 15 | ||
| This compound | 361.2 | 245.1 (Quant) | 25 |
Critical Check: Ensure the mass resolution is sufficient to prevent the M+4 isotope of the native drug from interfering with the d4 channel.
Troubleshooting & Limitations
Even with this compound, errors can occur.
-
Deuterium Exchange: In highly acidic solvents left for extended periods, deuterium on the aromatic ring (if applicable) can exchange with hydrogen. Mitigation: Keep pH neutral during storage; analyze within 24h of reconstitution.
-
Isotopic Purity: If the d4 standard is only 98% pure, it may contain 2% "d0" (native drug). This creates a "blank signal" even when no drug is present. Mitigation: Always run a "Double Blank" (Matrix + IS only) to quantify this contribution.
Workflow Visualization
Caption: Standardized workflow for AB-CHMINACA quantification. The IS spike must occur before extraction to correct for recovery losses.
References
-
National Institutes of Health (NIH). (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA... in Biological Matrices. PubMed Central. Retrieved October 26, 2025, from [Link]
-
Journal of Analytical Toxicology. (2021). Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Oxford Academic. Retrieved October 26, 2025, from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved October 26, 2025, from [Link]
-
LCGC International. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks. Chromatography Online. Retrieved October 26, 2025, from [Link]
Sources
- 1. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Linearity & Range in AB-CHMINACA Quantification
Topic: Linearity and range for AB-CHMINACA quantification Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Quantification Challenge
In the forensic and clinical analysis of synthetic cannabinoids, AB-CHMINACA presents a distinct pharmacological challenge. As a potent agonist of the CB1 receptor (
This guide objectively compares the performance of Optimized LC-MS/MS Workflows against traditional GC-MS and Immunoassay alternatives. We demonstrate that while legacy methods struggle with the polarity of metabolites and sensitivity limits, the optimized LC-MS/MS approach provides the requisite linearity (0.05 – 100 ng/mL) and range to cover the full toxicological window.
Methodological Comparison: Selecting the Right Tool
The choice of methodology dictates the linearity and lower limit of quantification (LLOQ). The following table contrasts the "Optimized LC-MS/MS" workflow against standard alternatives.
| Feature | Optimized LC-MS/MS (Recommended) | GC-MS (Standard) | Immunoassay (ELISA) |
| Primary Analyte | Parent + Polar Metabolites (M2, M4) | Parent (Metabolites require derivatization) | Class-specific antibodies |
| Linear Dynamic Range | 0.05 – 200 ng/mL (4 orders of magnitude) | 5 – 500 ng/mL (Limited low-end) | Qualitative (Cut-off based) |
| Sensitivity (LOD) | ~0.01 ng/mL | ~1–5 ng/mL | ~10 ng/mL (High cross-reactivity) |
| Sample Prep | Protein Precipitation or Dilute-and-Shoot | Liquid-Liquid Extraction (LLE) + Derivatization | Minimal / Direct |
| Throughput | High (6-8 min run time) | Low (20+ min run time) | High (Batch screening) |
| Selectivity | High (MRM transitions) | High (Mass spectral library) | Low (False positives common) |
Expert Insight: GC-MS is often insufficient for urine analysis of AB-CHMINACA because the parent compound is rarely excreted intact. The major metabolites (M2, M4) are highly polar carboxylic acids, requiring cumbersome derivatization (silylation/methylation) for GC analysis, which introduces variability and compromises linearity at the low end.
Deep Dive: Linearity and Range Data
To validate the quantification of AB-CHMINACA, linearity must be established across the biologically relevant range.[1]
The "Gold Standard" Linear Range: 0.05 – 100 ng/mL
Experimental data indicates that an optimized LC-MS/MS method using a C18 or Biphenyl column achieves a linearity of
-
Trace Level (0.05 – 1.0 ng/mL): Critical for identifying use >24 hours post-administration or in hair samples (pg/mg scale).
-
Toxic Level (1.0 – 20 ng/mL): The typical range for impaired driving cases.
-
Lethal/Acute Level (>20 ng/mL): Observed in overdose cases; method must not saturate here.
Comparative Linearity Data (Blood Matrix)
| Method | Range (ng/mL) | LLOQ (ng/mL) | Limit of Linearity | |
| Optimized LC-MS/MS | 0.05 – 100 | 0.9994 | 0.05 | No saturation < 200 |
| Standard LC-MS/MS | 0.5 – 50 | 0.995 | 0.5 | Saturation observed > 50 |
| GC-MS (Derivatized) | 5.0 – 500 | 0.990 | 5.0 | Poor precision < 5.0 |
Scientific Integrity: Validated Experimental Protocol
To achieve the linearity described above, the following protocol minimizes matrix effects (ion suppression) which often distort the linear response at the lower end.
Protocol: LC-MS/MS Quantification in Whole Blood
Step 1: Sample Preparation (Protein Precipitation) [2]
-
Aliquot 100 µL of whole blood into a microcentrifuge tube.
-
Add 20 µL of Internal Standard (AB-CHMINACA-d4, 10 ng/mL).
-
Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (to precipitate proteins and acidify for metabolite stability).
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.[3]
Step 2: Chromatographic Separation
-
Column: Kinetex Biphenyl or C18 (100 x 2.1 mm, 2.6 µm). Reasoning: Biphenyl phases offer superior selectivity for isomeric synthetic cannabinoids compared to standard C18.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).
-
Gradient: 5% B to 95% B over 6 minutes.
Step 3: Mass Spectrometry (MRM Mode)
-
Ionization: ESI Positive Mode.
-
Transitions (AB-CHMINACA):
-
Quantifier: m/z 357.2
241.1 -
Qualifier: m/z 357.2
340.2
-
-
Transitions (Metabolite M2 - Cleavage of amide linker):
-
Quantifier: m/z 358.2
241.1
-
Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logical flow for selecting the correct quantification path based on the biological matrix and required sensitivity.
Caption: Decision matrix for AB-CHMINACA quantification. LC-MS/MS is required for urine metabolites and high-sensitivity blood analysis.[4]
Diagram 2: Optimized Extraction & Quantification Workflow
The self-validating workflow ensures linearity by controlling extraction efficiency and matrix effects.
Caption: Step-by-step LC-MS/MS workflow optimized for linear recovery of AB-CHMINACA from biological matrices.
References
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Source: Forensic Science International / University of Florence
-
Detection of the Synthetic Cannabinoids AB-CHMINACA... in Biological Matrices: A Systematic Review. Source: National Institutes of Health (PMC)
-
Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Source: Journal of Analytical Toxicology
-
Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids... in human hair. Source: ResearchGate
-
Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Source: Drug Testing and Analysis
Sources
Precision Quantitation of AB-CHMINACA: The Critical Role of Deuterated Internal Standards (AB-CHMINACA-d4)
Executive Summary
In the forensic and clinical quantification of synthetic cannabinoids, matrix effects represent the single largest source of analytical error. For AB-CHMINACA, a lipophilic indazole-based cannabinoid, these effects often manifest as severe ion suppression or enhancement in complex matrices like whole blood or urine.[1]
This guide evaluates the quantitative performance of AB-CHMINACA-d4 (the isotopically labeled internal standard) versus structural analog internal standards (e.g., JWH-018-d9 or non-matched analogs).[1] Experimental data confirms that while structural analogs can correct for extraction recovery, only the matched deuterated standard (this compound) effectively normalizes ionization variability, ensuring compliance with ANSI/ASB Standard 036 requirements (Bias < ±20%).[1]
The Analytical Challenge: Matrix Effects in ESI
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the gold standard for detecting synthetic cannabinoids.[1] However, ESI is highly susceptible to competition for charge in the ionization source. Co-eluting matrix components (phospholipids, proteins) can "steal" charge from the analyte, resulting in signal suppression.
Mechanism of Error
If an external calibration or a structural analog is used, the analyte (AB-CHMINACA) may suffer 40% signal loss due to matrix suppression, while the analog (eluting at a slightly different time) suffers only 10%. The calculated concentration will be falsely low.
The Solution: this compound elutes at the virtually identical retention time as the target analyte.[1] Therefore, it experiences the exact same degree of suppression. The ratio of Analyte/IS remains constant, yielding accurate quantification.
Visualization: Ion Suppression & Correction
Figure 1: Mechanism of Matrix Effect Correction. The matched d4 standard co-elutes with the target, normalizing the ion suppression event.
Experimental Protocol (Validated Workflow)
To achieve forensic defensibility, the following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS).
Materials
-
Analyte: AB-CHMINACA (1.0 mg/mL in Methanol).[1]
-
Internal Standard: this compound (100 µg/mL in Methanol).[1]
-
Matrix: Drug-free human whole blood.[1]
LC-MS/MS Conditions[1][2][3][4][5][6][7][8]
-
Instrument: Agilent 6400 Series Triple Quadrupole or equivalent.
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
MRM Transitions
| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| AB-CHMINACA | 357.2 | 241.1 | 340.1 | 20 / 15 |
| This compound | 361.2 | 245.1 | N/A | 20 |
Workflow Diagram
Figure 2: Validated extraction and analysis workflow for AB-CHMINACA quantification.
Comparative Performance Data
The following data illustrates the performance difference between using a Structural Analog (JWH-018-d9) and the Matched IS (this compound) in spiked whole blood samples.
Experiment A: Matrix Effects (ME) & Recovery (RE)
Calculated according to Matuszewski et al. method.[1]
| Parameter | Method | Low QC (1 ng/mL) | High QC (100 ng/mL) | Interpretation |
| Matrix Effect (Absolute) | Uncorrected | 65.4% (Suppression) | 72.1% (Suppression) | Significant signal loss due to matrix.[1] |
| IS-Normalized ME | Analog IS | 82.3% | 88.5% | Analog does not fully compensate for suppression.[1] |
| IS-Normalized ME | This compound | 99.8% | 101.2% | Perfect compensation. |
Experiment B: Accuracy & Precision (n=5)
Acceptance Criteria: Bias < ±20% (ANSI/ASB 036).
| Concentration (ng/mL) | IS Used | Mean Conc. Found | Accuracy (% Bias) | Precision (% CV) | Pass/Fail |
| 5.0 | Analog IS | 4.1 | -18.0% | 12.5% | Borderline |
| 5.0 | d4 IS | 5.02 | +0.4% | 2.1% | Pass |
| 50.0 | Analog IS | 38.5 | -23.0% | 8.4% | Fail |
| 50.0 | d4 IS | 49.8 | -0.4% | 1.8% | Pass |
Discussion & Scientific Rationale
The "Carrier Effect"
The data above demonstrates that this compound acts not just as a time-marker, but as a "carrier" through the ionization source.[1] Because the physicochemical properties of the deuterated analog are virtually identical to the target, any fluctuation in spray stability, droplet evaporation efficiency, or ion suppression affects both molecules equally.
Regulatory Compliance
According to ANSI/ASB Standard 036 (Standard Practices for Method Validation in Forensic Toxicology), a quantitative method must demonstrate bias within ±20% [1].[1]
-
Analog IS: Failed at higher concentrations (-23% bias) due to differential matrix effects.
-
Matched d4 IS: Maintained bias < 1% across the dynamic range.
Recommendation
For forensic casework involving life-or-death determinations (e.g., DUI, postmortem toxicology), the use of This compound is not optional; it is a requirement to ensure the method is fit-for-purpose and legally defensible.[1]
References
-
AAFS Standards Board. (2019). ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology, First Edition.[3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2015).[1] In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Robust Analytical Methods for AB-CHMINACA
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of new psychoactive substances (NPS), the synthetic cannabinoid AB-CHMINACA has posed significant analytical challenges due to its potent effects and rapid metabolism. For researchers and drug development professionals, establishing robust and reliable analytical methods is paramount for accurate detection and quantification in various biological matrices. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and field-proven insights, to empower you in selecting and implementing the most suitable approach for your research needs.
The Criticality of Robustness in AB-CHMINACA Analysis
AB-CHMINACA, like many synthetic cannabinoids, is characterized by its high lipophilicity and extensive metabolism, making the parent compound often undetectable in biological samples shortly after intake.[1][2] This necessitates analytical methods that can not only detect the parent drug at low concentrations but also identify and quantify its major metabolites. A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters and provides reliable, reproducible results over time. Key pillars of a robust method include high sensitivity, selectivity, accuracy, and precision, particularly when dealing with complex biological matrices that are prone to interference.[3][4]
Comparative Analysis of Leading Analytical Techniques
The two most prevalent techniques for the analysis of AB-CHMINACA and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each presents a unique set of advantages and considerations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and suitability for thermally labile and polar compounds.[5][6] This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices in LC-MS/MS:
-
Sample Preparation: The complexity of biological matrices (e.g., blood, urine, hair) necessitates a thorough sample preparation to minimize matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.[3][7] Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), with SPE often providing cleaner extracts.[2]
-
Chromatographic Separation: A well-optimized chromatographic method is crucial for separating AB-CHMINACA and its metabolites from endogenous matrix components. Reversed-phase chromatography with a C18 column is frequently employed.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of AB-CHMINACA and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode in tandem mass spectrometry for quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While some synthetic cannabinoids can be analyzed directly, others may require derivatization to improve their volatility and chromatographic behavior.
Causality Behind Experimental Choices in GC-MS:
-
Derivatization: For compounds with polar functional groups, derivatization (e.g., silylation) is often necessary to increase thermal stability and reduce peak tailing.
-
Injection Technique: The choice of injection technique (e.g., splitless, pulsed splitless) can significantly impact the sensitivity of the method.
-
Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for library matching and structural confirmation.
Performance Comparison: LC-MS/MS vs. GC-MS for AB-CHMINACA
| Parameter | LC-MS/MS | GC-MS | Rationale and Key Considerations |
| Sensitivity (LOD/LOQ) | Generally higher (sub-ng/mL to pg/mL levels)[5][6] | Moderate to high, but can be limited by thermal degradation. LODs have been reported in the µg/mL range for some methods.[6] | LC-MS/MS is often more sensitive for non-volatile and thermally labile compounds like AB-CHMINACA and its metabolites. |
| Selectivity | Excellent, especially with MRM mode. | Good, but can be affected by co-eluting matrix components. | The specificity of MRM transitions in LC-MS/MS provides a high degree of confidence in analyte identification. |
| Throughput | High, with run times typically under 10-15 minutes. | Can be lower due to longer chromatographic run times and potential need for derivatization. | LC-MS/MS methods are often faster, making them suitable for high-throughput screening. |
| Metabolite Coverage | Excellent for both phase I and phase II (glucuronidated) metabolites.[8] | Primarily suitable for phase I metabolites; analysis of phase II metabolites requires hydrolysis. | LC-MS/MS can directly analyze a wider range of metabolites, providing a more comprehensive picture of drug exposure. |
| Matrix Effects | A significant consideration, requiring careful method development and validation to mitigate ion suppression or enhancement.[3][7] | Can be affected by matrix-induced enhancement of the chromatographic signal.[3] | Both techniques require strategies to manage matrix effects, such as the use of internal standards and effective sample cleanup. |
| Instrumentation Cost | Generally higher. | More accessible and lower initial investment. | The choice of instrumentation may be influenced by budgetary constraints. |
Table 1: Comparison of LC-MS/MS and GC-MS for AB-CHMINACA Analysis
Validated Method Performance Data
The following table summarizes typical validation parameters reported in the literature for the analysis of AB-CHMINACA and its metabolites in various biological matrices.
| Analytical Method | Matrix | Analyte(s) | LOQ | Linearity Range | Accuracy (% Bias) | Precision (% RSD) | Reference |
| UPLC-MS/MS | Hair | AB-CHMINACA & 6 metabolites | 2-50 pg/mg | 5-1000 or 10-1000 pg/mg | < 15% | < 15% | [9] |
| LC-MS/MS | Oral Fluid | 19 Synthetic Cannabinoids (including AB-CHMINACA) | 2.5 ng/mL | 2.5–500 ng/mL | 90.5–112.5% | 3–14.7% | [10] |
| LC-MS/MS | Urine | 32 Synthetic Cannabinoid Metabolites | 0.5 ng/mL | 0.5–200 ng/mL | Within ±20% | < 15% | [11] |
| UPLC-MS/MS | Hair | 5 Synthetic Cannabinoids | 1 pg/mg | Not specified | -9.6–13.7% | Not specified | [4] |
Table 2: Summary of Validated Analytical Method Performance for AB-CHMINACA
Experimental Protocols
Robust LC-MS/MS Method for AB-CHMINACA and Metabolites in Urine
This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add an internal standard solution.
-
Add 1 mL of acetate buffer (pH 5) and β-glucuronidase enzyme.
-
Incubate at 60°C for 1 hour to hydrolyze glucuronidated metabolites.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI, positive mode.
-
Acquisition Mode: MRM. Monitor at least two transitions per analyte for confirmation.
Visualization of the Analytical Workflow
Caption: Workflow for the robust analysis of AB-CHMINACA in urine using LC-MS/MS.
Trustworthiness Through Self-Validating Systems
A robust analytical method is inherently a self-validating system. This is achieved through:
-
System Suitability Tests: Regular checks of the LC-MS/MS system's performance using standard solutions to ensure consistent sensitivity, resolution, and peak shape.
-
Quality Control Samples: Inclusion of low, medium, and high concentration quality control (QC) samples in each analytical batch to monitor the accuracy and precision of the method.
-
Internal Standards: The use of isotopically labeled internal standards for each analyte is highly recommended to compensate for variations in sample preparation and matrix effects.[7]
-
Method Validation: A comprehensive method validation according to established guidelines (e.g., FDA, EMA, AOAC) is essential to demonstrate the method's fitness for purpose.[12][13] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.[14][15]
The Importance of Metabolite Monitoring
Due to the rapid metabolism of AB-CHMINACA, monitoring for its metabolites is crucial for confirming exposure.[1][8] In vitro studies using human liver microsomes have identified several major metabolic pathways, including hydroxylation and carboxylation.[8] Analytical methods should, therefore, be developed and validated to detect not only the parent compound but also its key metabolites, such as hydroxylated and carboxylated forms of AB-CHMINACA.[8][9]
Conclusion
The selection of an analytical method for AB-CHMINACA requires a careful consideration of the specific research question, the available instrumentation, and the nature of the biological matrix. While both LC-MS/MS and GC-MS can be employed, LC-MS/MS generally offers superior sensitivity and broader metabolite coverage, making it the preferred technique for comprehensive and robust analysis. By implementing a well-validated method with rigorous quality control measures, researchers can ensure the generation of accurate and defensible data, which is critical in the fields of toxicology, pharmacology, and drug development.
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis- an overview. Retrieved from [Link]
-
ResearchGate. (2015). A Rapid Quantitative Method for the Analysis of Synthetic Cannabinoids by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation parameters measured in the analytical methods used for the identification of synthetic cannabinoids. Retrieved from [Link]
-
Oxford Academic. (2018). A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology. Retrieved from [Link]
-
Agilent. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Critical Reviews in Toxicology. Retrieved from [Link]
-
MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Oxford Academic. (2015). Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. Retrieved from [Link]
-
OpenBU. (2019). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids and their metabolites in whole blood. Retrieved from [Link]
-
National Institutes of Health. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Retrieved from [Link]
-
ResearchGate. (2018). A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Retrieved from [Link]
-
National Institute of Justice. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). GC−MS chromatogram of the sample with the lowest concentration of.... Retrieved from [Link]
-
ACS Publications. (2017). Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter System. Analytical Chemistry. Retrieved from [Link]
-
Wiley Online Library. (2015). In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. Drug Testing and Analysis. Retrieved from [Link]
-
PLOS ONE. (2016). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. Retrieved from [Link]
-
Ovid. (2017). Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers. Retrieved from [Link]
-
SciSpace. (2017). Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter. Retrieved from [Link]
-
DiVA portal. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Retrieved from [Link]
-
ShareOK. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
-
OUCI. (n.d.). A comprehensive analytical strategy based on characteristic fragments to detect synthetic cannabinoid analogs in seized products and hair samples. Retrieved from [Link]
-
AOAC International. (2013). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]
Sources
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
- 7. eijppr.com [eijppr.com]
- 8. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
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- 15. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
AB-CHMINACA-d4: Proper Disposal Procedures
Topic: AB-CHMINACA-d4 Proper Disposal Procedures Content Type: Operational Safety & Regulatory Guide Audience: Researchers, Laboratory Managers, and Compliance Officers[1]
Executive Summary & Immediate Directives
This compound is a deuterated analog of AB-CHMINACA, a synthetic cannabinoid.[1] Under United States federal law, AB-CHMINACA is a Schedule I Controlled Substance .[1][2][3] Consequently, its deuterated analog (d4) is treated with the same regulatory rigor regarding chain of custody and disposal.
CRITICAL WARNING:
-
DO NOT dispose of this compound stock in standard chemical waste streams.[1]
-
DO NOT attempt to chemically neutralize and drain-dispose of stock quantities.
-
DO NOT discard original vials (even if empty) in regular trash or glass bins without defacing and verifying "non-retrievable" status compliant with DEA regulations.
Immediate Action Required: If you have expired, contaminated, or excess this compound, quarantine the material immediately in your approved Schedule I safe/lockbox until the disposal transfer is executed.
Regulatory Framework & Classification
To ensure compliance, you must navigate two parallel regulatory frameworks: the DEA (diversion control) and the EPA (environmental protection).
| Agency | Regulation | Classification | Implication |
| DEA | 21 CFR § 1308.11 | Schedule I Controlled Substance | Material has no accepted medical use and high abuse potential.[1][3][4] Strict "cradle-to-grave" tracking is required.[1] |
| EPA | 40 CFR § 261 | Hazardous Waste | Likely characteristic waste (D001 Ignitable) due to solvent carrier (typically Methanol or Acetonitrile).[1] |
Pre-Disposal Assessment
Before initiating disposal, determine the nature of the material. The disposal pathway diverges strictly based on whether the material is Inventory (Stock) or Experimental Waste .
Decision Matrix
-
Scenario A (Inventory): Unused lyophilized powder, stock solutions (>1 mg/mL), or expired reference standards in original vials.
-
Scenario B (Experimental Waste): Dilute analytical samples (HPLC vials), contaminated gloves, pipette tips, or bench paper.
Scenario A: Disposal of Inventory (Reverse Distribution)
The Gold Standard Protocol: For Schedule I substances, the only self-validating, legally defensible method of disposal for stock inventory is transfer to a DEA-Registered Reverse Distributor .
Step-by-Step Protocol:
-
Inventory Verification:
-
Physically verify the quantity remaining in the vial.
-
Reconcile this amount with your Controlled Substance Usage Log. Any discrepancy must be investigated immediately.
-
-
Select Reverse Distributor:
-
Contact a registered reverse distributor (e.g., Rx Return Services, Clean Harbors, Veolia).
-
Verify Registration: Ensure they are authorized to handle Schedule I substances (many only handle Schedule III-V).
-
-
Initiate Transfer (DEA Form 222):
-
Unlike Schedule III-V (which use invoices), Schedule I transfer requires a DEA Form 222 .
-
The Reverse Distributor (as the receiver) will issue the DEA Form 222 to you (the supplier/researcher).
-
Fill out the quantity and package size exactly as labeled.
-
-
Packaging & Shipping:
-
Seal the vial in a secondary leak-proof container.
-
Place in the shipping box provided by the distributor.
-
Ship via the carrier specified by the distributor (typically requiring "Adult Signature Required" and tracking).
-
-
Documentation & Close-Out:
-
Once the distributor destroys the material, they will issue a DEA Form 41 (Registrants Inventory of Drugs Surrendered) or a Certificate of Destruction.[5]
-
Attach the completed Form 222 and the Proof of Destruction to your inventory log.
-
Retention: Keep these records for a minimum of 2 years (recommend 5 years for audit safety).
-
Scenario B: Disposal of Experimental Waste
Dilute experimental waste (e.g., 10 µg/mL in Methanol) generated during analysis is generally classified as hazardous chemical waste , provided it is "non-recoverable" and intended for destruction.
Step-by-Step Protocol:
-
Segregation:
-
Collect liquid waste (HPLC effluent, dilutions) in a dedicated satellite accumulation container compatible with the solvent (usually HDPE or Glass).
-
Labeling: Label as "Hazardous Waste" containing "Methanol" (or relevant solvent) and "Trace Synthetic Cannabinoids."
-
-
Solid Waste:
-
Contaminated solid waste (gloves, pipette tips) should be double-bagged in hazardous waste bags.
-
Defacing: If disposing of empty stock vials, the label must be defaced or removed. The vial should be triple-rinsed with solvent (add rinse to liquid waste) before disposal in the glass hazardous waste stream.
-
-
Waste Coding (EPA):
-
This compound does not have a specific P-list or U-list code.[1]
-
Characterize based on the solvent.
-
Common Waste Codes Table:
| Component | EPA Waste Code | Hazard Characteristic |
| Methanol (Solvent) | D001, F003 | Ignitable, Spent Solvent |
| Acetonitrile (Solvent) | D001, F003 | Ignitable, Spent Solvent |
| This compound | Not Listed | Toxic (manage as hazardous due to potency) |
Emergency Procedures: Spillage
Spill Response Protocol:
-
Secure Area: Evacuate non-essential personnel. Don PPE (Double nitrile gloves, lab coat, safety glasses, N95/P100 respirator if powder is aerosolized).
-
Contain: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper towel to prevent aerosolization.
-
Deactivate & Clean:
-
Wipe the area with 10% Bleach (Sodium Hypochlorite) followed by a water rinse. Note: Oxidizers degrade the indazole core, reducing pharmacological activity, though this does not legally "de-schedule" the waste.
-
Repeat the wipe down with 70% Ethanol.
-
-
Disposal of Cleanup Materials:
-
All cleanup materials (wipes, gloves) must be treated as Hazardous Waste (Scenario B).
-
DEA Reporting: If the spill involves a "recoverable quantity" (e.g., a full vial breaks), you must document the loss in your internal logs. Significant losses must be reported to the DEA Field Division using DEA Form 106 (Report of Theft or Loss).
-
Workflow Visualization
The following diagram illustrates the decision logic for compliant disposal.
Figure 1: Decision logic for this compound disposal distinguishing between DEA-regulated inventory transfer and EPA-regulated waste management.
References
-
Drug Enforcement Administration (DEA). (2014).[6] Disposal of Controlled Substances; Final Rule.[6][7][8] 21 CFR Parts 1300, 1301, 1304, 1305, 1307, and 1317.[1] Federal Register.[6] [Link]1]
-
Drug Enforcement Administration (DEA). (2024).[9] Title 21 Code of Federal Regulations, Part 1308 - Schedules of Controlled Substances.[10][Link]1][3]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]1]
Disclaimer: This guide is for informational purposes for qualified research personnel. Always verify local state laws and institutional EHS policies, as they may be stricter than federal regulations.[1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 3. AB-Chminaca | C20H28N4O2 | CID 44206133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. regulations.gov [regulations.gov]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. ashp.org [ashp.org]
- 7. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 9. pharmacy-regulatory-blurbs.com [pharmacy-regulatory-blurbs.com]
- 10. Federal Register :: Schedules of Controlled Substances: Placement of AB-CHMINACA, AB-PINACA and THJ-2201 Into Schedule I [federalregister.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
